Netzahualcoyonol
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C30H38O5 |
|---|---|
分子量 |
478.6 g/mol |
IUPAC名 |
methyl (2R,3R,4aS,6aR,14aS,14bS)-3,10-dihydroxy-2,4a,6,6a,9,14a-hexamethyl-11-oxo-3,4,5,13,14,14b-hexahydro-1H-picene-2-carboxylate |
InChI |
InChI=1S/C30H38O5/c1-16-13-27(3)15-23(32)30(6,26(34)35-7)14-22(27)29(5)11-10-28(4)19(24(16)29)9-8-18-17(2)25(33)21(31)12-20(18)28/h8-9,12,22-23,32-33H,10-11,13-15H2,1-7H3/t22-,23+,27-,28-,29-,30+/m0/s1 |
InChIキー |
AKILTDMBUDIAST-SMVJIKPISA-N |
製品の起源 |
United States |
Foundational & Exploratory
Netzahualcoyonol: A Technical Guide to its Natural Source, Isolation, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Netzahualcoyonol, a quinone-methide triterpenoid, has garnered significant interest within the scientific community for its notable biological activities, particularly its potent antibacterial properties against Gram-positive pathogens. This technical guide provides an in-depth overview of the natural sources of this compound, a representative protocol for its isolation and purification, and a detailed examination of its proposed biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.
Natural Occurrence and Source
This compound is a secondary metabolite found primarily in plant species belonging to the Celastraceae family. The principal documented sources of this compound are the roots of Salacia multiflora and the bark of Salacia petenensis .[1] Within these plants, quinonemethide triterpenoids like this compound are typically concentrated in the root bark, a common characteristic for this class of compounds.[2][3]
While the precise concentration of this compound in Salacia multiflora or Salacia petenensis is not extensively reported in the available literature, its isolation is often guided by monitoring the biological activity of the plant extracts and subsequent fractions.
Biological Activity Data
This compound has demonstrated significant in vitro activity against various Gram-positive bacteria. The following table summarizes key quantitative data on its biological efficacy.
| Biological Activity | Test Organism/Cell Line | Parameter | Value | Reference |
| Antibacterial | Staphylococcus aureus | MIC | 1.56 - 2.0 µg/mL | [1][4] |
| Staphylococcus saprophyticus | MIC | 1.56 µg/mL | [4] | |
| Bacillus subtilis | MIC | 25.0 µg/mL | [4] | |
| Staphylococcus aureus | MBC | 25.0 µg/mL | [4] | |
| Staphylococcus saprophyticus | MBC | 25.0 µg/mL | [4] | |
| Bacillus subtilis | MBC | 400.0 µg/mL | [4] | |
| Cytotoxicity | Vero cells | CC50 | 32.07 µg/mL | [4] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; CC50: 50% Cytotoxic Concentration.
Isolation and Purification: Experimental Protocol
The isolation of this compound from its natural sources is typically achieved through a multi-step process involving extraction, solvent partitioning, and chromatographic separation, guided by bioassays. While a universally standardized protocol has not been published, the following methodology represents a comprehensive and effective approach based on established techniques for the isolation of triterpenoids from plant material.
3.1. Plant Material Collection and Preparation
-
Collect fresh roots of Salacia multiflora.
-
Thoroughly wash the roots with distilled water to remove soil and other debris.
-
Air-dry the roots in a well-ventilated area, shielded from direct sunlight, until they are brittle.
-
Grind the dried roots into a coarse powder using a mechanical grinder.
3.2. Extraction
-
Macerate the powdered root material (e.g., 1 kg) with dichloromethane (B109758) (CH₂Cl₂) at room temperature for 72 hours, with occasional agitation.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude dichloromethane extract.
3.3. Bioassay-Guided Fractionation
-
Subject the crude dichloromethane extract to vacuum liquid chromatography (VLC) on silica (B1680970) gel.
-
Elute the column with a stepwise gradient of solvents with increasing polarity, such as n-hexane, ethyl acetate (B1210297), and methanol. A typical gradient could be:
-
100% n-hexane
-
n-hexane:ethyl acetate (9:1, 8:2, 1:1, 2:8, v/v)
-
100% ethyl acetate
-
ethyl acetate:methanol (9:1, 1:1, v/v)
-
100% methanol
-
-
Collect fractions of suitable volumes (e.g., 250 mL).
-
Test each fraction for antibacterial activity against a panel of Gram-positive bacteria (e.g., Staphylococcus aureus).
-
Pool the active fractions based on their chromatographic profiles and bioactivity.
3.4. Purification
-
Subject the pooled active fractions to further chromatographic separation using a silica gel column.
-
Elute the column with an appropriate solvent system, identified through thin-layer chromatography (TLC) analysis of the active fractions.
-
Monitor the separation by TLC, visualizing the spots under UV light and/or by staining with a suitable reagent (e.g., ceric sulfate (B86663) spray followed by heating).
-
Isolate the fractions containing the compound of interest.
-
Perform final purification by preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to yield pure this compound.
-
Confirm the structure and purity of the isolated this compound using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of friedelane and quinonemethide triterpenoids is compartmentalized in Maytenus aquifolium and Salacia campestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound from Salacia multiflora (Lam.) DC. (Celastraceae) roots as a bioactive compound against gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential of Salacia multiflora Root Extract: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salacia multiflora, a plant utilized in traditional medicine, is gaining attention within the scientific community for the therapeutic promise of its root extract. This technical guide delves into the core active compounds identified within the extract, with a particular focus on the potent triterpenoid (B12794562), Netzahualcoyonol. We will explore its significant antibacterial properties, offering a comprehensive overview of its bioactivity. Furthermore, this document will detail the experimental methodologies for the extraction and analysis of these compounds and discuss their potential interactions with key cellular signaling pathways, namely NF-κB and MAPK, which are critical in inflammation and disease progression. The information is presented to support further research and development in the pharmaceutical and nutraceutical fields.
Core Active Compounds and Their Bioactivities
The root of Salacia multiflora is a rich source of various bioactive compounds, with triterpenoids being a prominent class. Among these, This compound has been identified as a key active constituent with demonstrated biological activities. Other compounds commonly found in the Salacia genus include salacinol, kotalanol, and pristimerin, known for their α-glucosidase inhibition and anti-inflammatory effects.
This compound: A Potent Antibacterial Agent
This compound has exhibited significant antibacterial activity, particularly against Gram-positive bacteria. Its efficacy has been quantified through various microbiological assays.
Table 1: Antibacterial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| Staphylococcus aureus | 1.56 - 25.0[1][2][3] | 25.0 - 400.0[1][2][3] |
| Staphylococcus saprophyticus | 1.56 - 25.0[1][3] | 25.0 - 400.0[1][3] |
| Bacillus subtilis | 1.56 - 25.0[1][3] | 25.0 - 400.0[1][3] |
Cytotoxicity Profile of this compound
The therapeutic potential of a compound is also determined by its safety profile. The cytotoxicity of this compound has been evaluated, and its selectivity index (SI) provides a measure of its differential activity against bacterial versus mammalian cells.
Table 2: Cytotoxicity and Selectivity Index of this compound
| Cell Line | CC₅₀ (µg/mL) | Selectivity Index (SI) for S. aureus | Selectivity Index (SI) for S. saprophyticus | Selectivity Index (SI) for B. subtilis |
| Vero cells | >400 | 2.56[1][3] | 20.56[1][3] | 1.28[1][3] |
Experimental Protocols
Extraction of Active Compounds from Salacia multiflora Root
A general methodology for the extraction of bioactive compounds from Salacia multiflora root involves a bioactivity-directed fractionation approach.
Protocol:
-
Extraction: The dried and powdered root material of Salacia multiflora is subjected to solvent extraction, for instance, with dichloromethane, to obtain a crude extract.
-
Bioassay-Guided Fractionation: The crude extract is then fractionated using chromatographic techniques. Each fraction is tested for its biological activity (e.g., antibacterial activity).
-
Isolation and Identification: The most active fraction undergoes further purification steps, such as high-performance liquid chromatography (HPLC), to isolate the pure compound. The structure of the isolated compound is then elucidated using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Quantification of Triterpenoids
A validated spectrophotometric method can be employed for the quantification of total triterpenes in plant extracts.
Protocol:
-
Reagent Preparation: Prepare a solution of vanillin (B372448) in acetic acid and a solution of sulphuric acid.
-
Sample Preparation: A known concentration of the Salacia multiflora root extract is prepared.
-
Reaction: The extract is mixed with the vanillin-acetic acid reagent and sulphuric acid.
-
Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 548 nm) using a spectrophotometer.
-
Quantification: The total triterpene content is determined by comparing the absorbance to a standard curve prepared with a known triterpenoid standard (e.g., ursolic acid).
In Vitro α-Glucosidase Inhibitory Assay
The potential of Salacia multiflora root extract to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, can be assessed using the following protocol.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase enzyme and a solution of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubation: The enzyme solution is pre-incubated with the Salacia multiflora root extract.
-
Reaction Initiation: The reaction is initiated by adding the pNPG substrate.
-
Reaction Termination: After a specific incubation period, the reaction is stopped by adding a solution of sodium carbonate.
-
Measurement: The absorbance of the resulting solution is measured at 405 nm. The level of α-glucosidase inhibition is calculated based on the reduction in absorbance compared to a control without the extract.
Modulation of Signaling Pathways
While direct studies on the effects of Salacia multiflora root extract on key inflammatory signaling pathways are limited, research on other Salacia species and related phytochemicals suggests potential interactions with the NF-κB and MAPK pathways.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a crucial regulator of the inflammatory response. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway.
Studies on Salacia pallescens have shown that its extract can inhibit the production of nitric oxide and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential modulation of the NF-κB pathway.[4]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in cellular processes like inflammation, proliferation, and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - this compound from Salacia multiflora (Lam.) DC. (Celastraceae) roots as a bioactive compound against gram-positive pathogens - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 3. This compound from Salacia multiflora (Lam.) DC. (Celastraceae) roots as a bioactive compound against gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. turkjps.org [turkjps.org]
Bioactivity Screening of Netzahualcoyonol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netzahualcoyonol, a naturally occurring triterpenoid (B12794562), has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the bioactivity screening of this compound, summarizing currently available data and detailing relevant experimental protocols. The information is intended to serve as a foundational resource for researchers engaged in the exploration of this and similar natural products for drug discovery and development.
Data Presentation
Antibacterial Activity
This compound has demonstrated notable antibacterial effects, primarily against Gram-positive bacteria. The following tables summarize the reported minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 1.56 - 25.0 |
| Staphylococcus saprophyticus | - |
| Bacillus subtilis | 1.28 |
Note: Specific data for S. saprophyticus was not available in the reviewed literature.
| Bacterial Strain | MBC (µg/mL) |
| Gram-positive bacteria | 25.0 - 400.0 |
Cytotoxicity
Limited data is available on the cytotoxicity of this compound. One study reported a low cytotoxicity profile, with selectivity indices (SI) indicating a preferential effect on bacteria over mammalian cells.
| Cell Line/Organism | Selectivity Index (SI) |
| S. aureus | 2.56 |
| S. saprophyticus | 20.56 |
| B. subtilis | 1.28 |
Experimental Protocols
Antibacterial Susceptibility Testing
1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
-
2. Minimum Bactericidal Concentration (MBC) Assay
-
Objective: To determine the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial inoculum.
-
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spread the aliquot onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton agar).
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in no colony formation on the agar plate.
-
Biofilm Disruption Assay
1. Crystal Violet Staining Method
-
Objective: To quantify the effect of this compound on the biomass of a pre-formed bacterial biofilm.
-
Procedure:
-
Grow bacterial biofilms in a 96-well plate for 24-48 hours.
-
Carefully remove the planktonic bacteria and wash the wells with phosphate-buffered saline (PBS).
-
Treat the biofilms with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Wash the wells with PBS to remove the treatment solution and non-adherent bacteria.
-
Stain the remaining biofilm with a 0.1% crystal violet solution for 15 minutes.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Measure the absorbance at a wavelength of 570 nm to quantify the biofilm biomass.
-
Cytotoxicity Assay
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Objective: To assess the effect of this compound on the metabolic activity of mammalian cells as an indicator of cell viability.
-
Procedure:
-
Seed mammalian cells (both cancerous and normal cell lines) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a wavelength of 570 nm. The absorbance is proportional to the number of viable cells.
-
Calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
The Selectivity Index (SI) can be calculated as follows: SI = IC50 (normal cells) / IC50 (cancer cells).
-
Anti-inflammatory Assay
1. Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
-
Objective: To evaluate the potential of this compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Procedure:
-
Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the amount of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.
-
The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a standard curve. A reduction in nitrite levels indicates an anti-inflammatory effect.
-
Signaling Pathways and Mechanisms of Action
While specific studies on the signaling pathways affected by this compound are limited, its classification as a triterpenoid allows for inferences based on the known mechanisms of this compound class. Triterpenoids are known to exert their anti-inflammatory and anticancer effects by modulating key signaling pathways such as NF-κB and MAPK.
Potential Anti-inflammatory Mechanism via NF-κB Pathway Inhibition
An In-depth Technical Guide to the Antibacterial Spectrum of Netzahualcoyonol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial properties of Netzahualcoyonol, a promising natural product with significant activity against Gram-positive pathogens. The information presented herein is intended to support further research and development of this compound and its analogs as novel antibacterial agents.
Quantitative Antibacterial Activity
This compound, a triterpenoid (B12794562) compound, has demonstrated potent antibacterial and antibiofilm activity against clinically relevant Gram-positive bacteria.[1] Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which represent the lowest concentration of the compound that inhibits visible growth and the lowest concentration that results in bacterial death, respectively.[1][2]
The available data, sourced from a 2022 study, is summarized in the table below.[2]
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | 1.56 - 25.0 | 25.0 - 400.0 |
| Staphylococcus saprophyticus | 1.56 - 25.0 | 25.0 - 400.0 |
| Bacillus subtilis | 1.56 - 25.0 | 25.0 - 400.0 |
Data for this compound sourced from a 2022 study on its activity against Gram-positive pathogens.[2]
Mechanism of Action: Inhibition of Bacterial Respiration
The primary antibacterial mechanism of this compound and its parent compound, Netzahualcoyone, is the inhibition of the bacterial respiratory chain.[2] This targeted disruption of the electron transport chain interferes with cellular energy metabolism, a validated strategy for antibiotic development.[2]
Experimental Protocols
The following are detailed methodologies for the evaluation of the antibacterial activity of this compound.
This protocol outlines the broth microdilution method to determine the MIC of this compound against a specific bacterial strain.[2]
Materials:
-
This compound
-
Bacterial culture (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well microplates
Procedure:
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO.
-
Bacterial Inoculum Preparation: Culture the test bacterium in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension 1:100 in CAMHB to obtain the final inoculum.
-
Serial Dilution: Add 100 µL of the this compound stock solution to the first well of a 96-well plate.[2] Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, up to the tenth well.[2] Discard 50 µL from the tenth well.[2]
-
Controls: Designate well 11 as the growth control (containing only the bacterial suspension) and well 12 as the sterility control (containing only broth).[2]
-
Inoculation: Add 50 µL of the diluted bacterial suspension to wells 1 through 11, achieving a final inoculum concentration of approximately 5 x 10^5 CFU/mL.[2]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[2]
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[2] This can be determined by visual inspection or by measuring the optical density at 600 nm.[2]
This protocol measures the effect of this compound on bacterial oxygen consumption as an indicator of respiratory chain inhibition.[2]
Materials:
-
This compound
-
Bacterial culture (e.g., Bacillus subtilis) grown to mid-log phase
-
Respirometry buffer (e.g., potassium phosphate (B84403) buffer with a carbon source)
-
Oxygen electrode system (e.g., Clark-type electrode)
-
Stirred, temperature-controlled reaction vessel
Procedure:
-
Cell Preparation: Harvest mid-log phase bacterial cells by centrifugation and wash them with respirometry buffer. Resuspend the cells in fresh buffer to a defined density.[2]
-
System Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Measurement of Oxygen Consumption:
-
Add a known volume of the bacterial cell suspension to the reaction vessel.
-
Allow the baseline oxygen consumption rate to stabilize.
-
Introduce a specific concentration of this compound (or a vehicle control) into the vessel.
-
Continuously record the oxygen concentration over time to determine the rate of oxygen consumption.[2]
-
-
Data Analysis: Calculate the rate of oxygen consumption before and after the addition of this compound.[2] The inhibitory effect is expressed as a percentage reduction in the rate of oxygen consumption compared to the control.[2]
Safety and Toxicological Profile
Preliminary studies suggest that this compound has a favorable safety profile, as indicated by its low cytotoxicity.[1] The Selectivity Index (SI), which is a ratio of cytotoxic concentration to bioactive concentration, has been reported to be 2.56 for S. aureus, 20.56 for S. saprophyticus, and 1.28 for B. subtilis.[1] A higher SI value suggests greater selectivity for bacteria over host cells.
Synergistic Effects
This compound has been shown to have a synergistic effect when combined with β-lactam and aminoglycoside antibiotics against Gram-positive bacteria.[1] This suggests its potential use in combination therapies to enhance the efficacy of existing antibiotics and potentially overcome resistance mechanisms.
Conclusion
This compound is a promising natural product with potent antibacterial activity against a range of Gram-positive pathogens.[1] Its mechanism of action, targeting the essential process of bacterial respiration, makes it an attractive candidate for further preclinical development.[2] The data and protocols presented in this guide provide a framework for researchers to systematically investigate the therapeutic potential of this compound.
References
An In-depth Technical Guide on the Preliminary Studies of Netzahualcoyonol's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is based on the preliminary findings from a single publicly available study on Netzahualcoyonol. The detailed molecular mechanism of action and associated signaling pathways have not yet been elucidated. This guide serves as a summary of the current knowledge to inform further research.
Introduction
This compound is a natural compound isolated from the roots of Salacia multiflora (Lam.) DC.[1]. Preliminary research has identified it as a promising bioactive agent with significant antimicrobial properties, particularly against Gram-positive bacteria. This document provides a comprehensive overview of the initial studies investigating its biological effects, with a focus on its antibacterial, antibiofilm, and cytotoxic activities.
Quantitative Data Summary
The initial in vitro studies have provided quantitative data on the bioactivity of this compound. The following tables summarize these key findings.
Table 1: Antibacterial Activity of this compound against Gram-Positive Bacteria
| Parameter | Concentration Range (µg/mL) |
| Bacteriostatic Effect | 1.56 - 25.0 |
| Bactericidal Effect | 25.0 - 400.0 |
Data sourced from a study on the bioactive properties of this compound[1].
Table 2: Cytotoxicity and Selectivity Index of this compound
| Target Organism | Selectivity Index (SI) |
| S. aureus | 2.56 |
| S. saprophyticus | 20.56 |
| Bacillus subtilis | 1.28 |
The Selectivity Index (SI) is a ratio that measures the relative toxicity of a compound against a target organism versus its toxicity to host cells. A higher SI value suggests greater selectivity for the target organism[1].
Experimental Protocols
The following are generalized methodologies for the key experiments conducted in the preliminary assessment of this compound. The specific parameters used in the study on this compound may have varied.
1. Antibacterial Susceptibility Testing (Broth Microdilution Assay)
This method is used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A standardized suspension of the target Gram-positive bacteria is prepared to a specific cell density (typically a 0.5 McFarland standard).
-
Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension. Control wells containing only the medium, and the medium with bacteria are also included.
-
Incubation: The plate is incubated under appropriate conditions for the specific bacteria (e.g., 24 hours at 37°C).
-
MIC Determination: The MIC is identified as the lowest concentration of this compound that visibly inhibits bacterial growth.
-
MBC Determination: An aliquot from the wells showing no growth is sub-cultured onto agar (B569324) plates. The MBC is the lowest concentration that results in no bacterial growth on the agar.
2. Antibiofilm Assay (Crystal Violet Staining Method)
This assay assesses the ability of a compound to inhibit biofilm formation or disrupt pre-formed biofilms.
-
Biofilm Formation: A bacterial suspension is added to the wells of a microtiter plate and incubated to allow for biofilm formation on the well surfaces.
-
Treatment:
-
Inhibition Assay: this compound is added to the wells along with the bacterial suspension at the beginning of the incubation period.
-
Disruption Assay: The compound is added to wells with pre-formed biofilms.
-
-
Staining: After incubation, the planktonic bacteria are removed, and the wells are washed. The remaining biofilm is stained with crystal violet.
-
Quantification: The bound crystal violet is solubilized, and the absorbance is measured using a microplate reader to quantify the biofilm biomass.
3. Cytotoxicity Assay (e.g., MTT Assay)
This assay evaluates the toxicity of a compound to mammalian cells to determine its safety profile.
-
Cell Seeding: A specific number of mammalian cells are seeded into the wells of a 96-well plate and allowed to adhere overnight.
-
Compound Exposure: The cells are treated with various concentrations of this compound for a defined period (e.g., 24 or 48 hours).
-
MTT Addition: The MTT reagent is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured. The results are used to calculate the cell viability and the concentration of the compound that causes 50% inhibition of cell growth (IC50).
Visualizations
References
In Vitro Antibacterial Activity of Netzahualcoyonol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Netzahualcoyonol, a naturally occurring triterpenoid, has demonstrated significant in vitro antibacterial activity, particularly against Gram-positive bacteria. This technical guide provides a comprehensive overview of its antibacterial properties, including quantitative efficacy data, detailed experimental protocols for its evaluation, and an exploration of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents. This compound's potent bacteriostatic and bactericidal effects, coupled with a favorable preliminary safety profile, position it as a promising candidate for further investigation in the fight against antibiotic-resistant pathogens.[1][2]
Quantitative Antibacterial Efficacy
The antibacterial activity of this compound has been quantified through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. These metrics are crucial for assessing the potency of an antimicrobial agent. The available data, primarily from studies on Gram-positive pathogens, is summarized below.[1][2]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC Range (µg/mL) |
| Staphylococcus aureus | 1.56 - 25.0 |
| Staphylococcus saprophyticus | 1.56 - 25.0 |
| Bacillus subtilis | 1.56 - 25.0 |
Data sourced from a 2022 study on the activity of this compound against Gram-positive pathogens.[1]
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | MBC Range (µg/mL) |
| Staphylococcus aureus | 25.0 - 400.0 |
| Staphylococcus saprophyticus | 25.0 - 400.0 |
| Bacillus subtilis | 25.0 - 400.0 |
Data sourced from a 2022 study on the activity of this compound against Gram-positive pathogens.[1]
Mechanism of Action
The primary antibacterial mechanism of action attributed to this compound and its parent compound, Netzahualcoyone, is the inhibition of the bacterial respiratory chain .[1] This targeted disruption of the electron transport chain interferes with cellular energy metabolism, a vital process for bacterial survival. This mode of action is a validated strategy in the development of new antibiotics.[1]
Experimental Protocols
The following protocols are foundational for the in vitro evaluation of the antibacterial activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.[1]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader (optional)
-
Sterile pipette tips and tubes
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select several colonies of the test bacterium and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.
-
-
Serial Dilution of this compound:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the this compound stock solution (at a concentration that is twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.[1]
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.[1]
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[1] This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC assay to ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Materials:
-
MIC plate from the previous experiment
-
Tryptic Soy Agar (TSA) or other suitable agar plates
-
Sterile pipette tips
Procedure:
-
Subculturing from MIC Plate:
-
From each well of the MIC plate that shows no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
Spot-plate the aliquot onto a fresh agar plate.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no bacterial growth on the agar plate).
-
Further Research and Development Considerations
This compound's demonstrated activity against Gram-positive pathogens, including its antibiofilm properties and synergistic potential with conventional antibiotics, makes it a compelling lead compound.[2] Its low cytotoxicity further enhances its therapeutic potential.[2] Future research should focus on:
-
Expanding the spectrum of activity testing to include a broader range of Gram-negative bacteria and clinically relevant resistant strains.
-
In-depth mechanistic studies to fully elucidate the molecular interactions with the bacterial respiratory chain.
-
Pharmacokinetic and pharmacodynamic profiling in preclinical animal models.
-
Structure-activity relationship (SAR) studies to optimize potency and drug-like properties.
Conclusion
This compound is a promising natural product with potent antibacterial activity against Gram-positive bacteria.[1][2] Its mechanism of action, targeting the essential process of cellular respiration, is a desirable attribute for novel antibiotic development.[1] The protocols and data presented in this guide provide a solid framework for researchers to systematically investigate and advance the development of this compound and its derivatives as next-generation antibacterial agents.
References
The Discovery, Isolation, and Biological Evaluation of Netzahualcoyonol: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Netzahualcoyonol, a naturally occurring triterpenoid (B12794562), has emerged as a promising bioactive compound with significant antibacterial properties. Isolated from the roots of Salacia multiflora (Lam.) DC., this molecule has demonstrated potent activity against a range of Gram-positive bacteria, including clinically relevant strains. This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of this compound. It includes a summary of its antibacterial efficacy, detailed experimental protocols for its isolation and characterization, and a discussion of its potential mechanism of action. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, microbiology, and drug development.
Introduction
The increasing prevalence of antibiotic-resistant bacteria poses a significant threat to global public health. This has spurred a renewed interest in the discovery and development of novel antimicrobial agents from natural sources. Triterpenoids, a large and structurally diverse class of secondary metabolites found in plants, have long been recognized for their wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
This compound is a triterpenoid that has been identified as a potent antibacterial agent. Its discovery from Salacia multiflora, a plant species with a history of use in traditional medicine, underscores the value of ethnobotanical knowledge in modern drug discovery. This whitepaper synthesizes the available scientific information on this compound, with a focus on its discovery, isolation, and biological activity.
Discovery and Biological Activity
This compound was isolated from the roots of Salacia multiflora (Lam.) DC. (Celastraceae) and has been characterized as a bioactive compound with notable antibacterial and antibiofilm effects.[1] Its activity is particularly pronounced against Gram-positive bacteria.
Antibacterial Spectrum of Activity
Studies have demonstrated that this compound exhibits both bacteriostatic and bactericidal effects against several Gram-positive pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) have been determined for key bacterial species. Furthermore, its selectivity for bacterial cells over mammalian cells has been assessed through the calculation of the Selectivity Index (SI).
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Selectivity Index (SI) |
| Staphylococcus aureus | 1.56 - 25.0 | 25.0 - 400.0 | 2.56 |
| Staphylococcus saprophyticus | 1.56 - 25.0 | 25.0 - 400.0 | 20.56 |
| Bacillus subtilis | 1.56 - 25.0 | 25.0 - 400.0 | 1.28 |
Data sourced from a 2022 study on the activity of this compound against Gram-positive pathogens.[1]
Synergistic and Antibiofilm Effects
In addition to its direct antibacterial activity, this compound has been shown to act synergistically with conventional antibiotics, such as β-lactams and aminoglycosides.[1] This suggests its potential use in combination therapies to enhance the efficacy of existing drugs and combat resistance. Furthermore, it has demonstrated the ability to disrupt the biofilms of S. aureus, a crucial virulence factor in chronic infections.[1]
Isolation and Structural Elucidation
The isolation of this compound from its natural source is a critical step in its study. While the specific, detailed protocol for its extraction from Salacia multiflora is not fully detailed in publicly available literature, a general methodology based on bioassay-guided fractionation for triterpenoids from plant material can be described.
Experimental Protocol: Bioassay-Guided Isolation of this compound
This protocol outlines a representative procedure for the isolation of this compound from Salacia multiflora roots.
1. Plant Material Collection and Preparation:
- Collect fresh roots of Salacia multiflora.
- Wash the roots thoroughly to remove any soil and debris.
- Air-dry the roots in a well-ventilated area, protected from direct sunlight.
- Grind the dried roots into a coarse powder.
2. Extraction:
- Macerate the powdered root material with a suitable organic solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol) at room temperature for an extended period (e.g., 48-72 hours).
- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Fractionation:
- Subject the crude extract to liquid-liquid partitioning using solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity.
- Test each fraction for antibacterial activity using a standard bioassay (e.g., broth microdilution against S. aureus).
4. Chromatographic Purification:
- Subject the most active fraction (e.g., the ethyl acetate fraction) to column chromatography over silica (B1680970) gel.
- Elute the column with a gradient of solvents (e.g., n-hexane:ethyl acetate) of increasing polarity.
- Collect fractions and monitor the separation by thin-layer chromatography (TLC).
- Pool fractions with similar TLC profiles and test for antibacterial activity.
- Further purify the active fractions using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) until a pure compound (this compound) is obtained.
plant [label="Salacia multiflora Roots"];
powder [label="Drying and Grinding"];
extraction [label="Solvent Extraction\n(e.g., Methanol)"];
crude_extract [label="Crude Extract"];
fractionation [label="Liquid-Liquid Fractionation"];
fractions [label="Hexane, Ethyl Acetate,\nn-Butanol Fractions"];
bioassay1 [label="Antibacterial Bioassay"];
active_fraction [label="Active Fraction"];
column_chromatography [label="Silica Gel Column Chromatography"];
purification [label="Further Purification\n(e.g., HPLC)"];
this compound [label="Pure this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
plant -> powder;
powder -> extraction;
extraction -> crude_extract;
crude_extract -> fractionation;
fractionation -> fractions;
fractions -> bioassay1;
bioassay1 -> active_fraction;
active_fraction -> column_chromatography;
column_chromatography -> purification;
purification -> this compound;
}
Caption: A representative workflow for the isolation of this compound.
Structural Elucidation
The chemical structure of this compound has been determined using a combination of spectroscopic techniques. The elucidation of its triterpenoid scaffold and the stereochemistry of its functional groups would typically involve the following methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the carbon skeleton and the connectivity of protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the molecule.
-
Infrared (IR) Spectroscopy: This technique is used to identify the presence of specific functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.
-
X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of the molecule.
Synthesis (Hypothetical Workflow)
To date, a total synthesis of this compound has not been reported in the scientific literature. The chemical synthesis of complex natural products like triterpenoids is a challenging endeavor that requires sophisticated synthetic strategies. A hypothetical synthetic approach would likely involve the construction of the polycyclic core followed by late-stage functionalization.
Caption: A generalized workflow for complex triterpenoid synthesis.
Mechanism of Action (Proposed)
While the precise molecular targets of this compound have not been definitively elucidated, its structural similarity to other bioactive triterpenoids, such as Netzahualcoyone, provides clues to its potential mechanism of action. Netzahualcoyone is known to inhibit the bacterial respiratory chain. It is plausible that this compound shares a similar mechanism, disrupting cellular respiration and leading to bacterial cell death.
Caption: Inhibition of bacterial respiration by this compound.
Future Directions
This compound represents a promising lead compound for the development of new antibacterial agents. Further research is warranted in several key areas:
-
Total Synthesis: The development of a total synthesis would provide access to larger quantities of the compound for further biological evaluation and enable the synthesis of analogs for structure-activity relationship (SAR) studies.
-
Mechanism of Action Studies: Detailed studies are needed to identify the specific molecular target(s) of this compound within the bacterial cell.
-
In Vivo Efficacy: Preclinical studies in animal models of bacterial infection are required to evaluate the in vivo efficacy and safety of this compound.
-
Lead Optimization: Medicinal chemistry efforts can be directed towards optimizing the structure of this compound to improve its potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound, a triterpenoid isolated from Salacia multiflora, is a compelling new addition to the pipeline of natural product-based antimicrobial drug discovery. Its potent activity against Gram-positive bacteria, including its ability to disrupt biofilms and act in synergy with existing antibiotics, highlights its therapeutic potential. This technical guide provides a foundational resource for the scientific community to build upon in the ongoing effort to develop novel and effective treatments for bacterial infections.
References
Pharmacological Profile of Netzahualcoyonol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netzahualcoyonol is a naturally occurring bioactive compound that has demonstrated notable antimicrobial properties, particularly against Gram-positive pathogens.[1] This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound and its parent compound, Netzahualcoyone (B1678220). The information presented herein is intended to support further research and development of this promising class of molecules as potential therapeutic agents.
Antimicrobial Activity
This compound has been shown to possess both bacteriostatic and bactericidal effects against a range of Gram-positive bacteria.[1] Quantitative data on its antimicrobial efficacy are summarized in the tables below.
Quantitative Antimicrobial Data
The antimicrobial activity of this compound has been quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against several bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound [1]
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 1.56 - 25.0 |
| Staphylococcus saprophyticus | 1.56 - 25.0 |
| Bacillus subtilis | 1.56 - 25.0 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound [1]
| Bacterial Strain | MBC (µg/mL) |
| Staphylococcus aureus | 25.0 - 400.0 |
| Staphylococcus saprophyticus | 25.0 - 400.0 |
| Bacillus subtilis | 25.0 - 400.0 |
Mechanism of Action
The primary mechanism of antibacterial action for the parent compound, Netzahualcoyone, is the inhibition of the bacterial respiratory chain.[2] This targeted disruption of cellular energy metabolism is a validated strategy for the development of new antibiotics. It is proposed that this compound shares a similar mechanism of action.
Signaling Pathway
The proposed mechanism involves the interruption of the electron transport chain, leading to a decrease in oxygen consumption and subsequent depletion of cellular ATP, ultimately resulting in bacterial cell death.
Safety Profile
Preliminary studies suggest that this compound has a favorable safety profile, as indicated by its low cytotoxicity.[1]
Cytotoxicity Data
The selectivity of this compound for bacterial cells over mammalian cells is an important parameter for its potential as a therapeutic agent.
Table 3: Selectivity Index (SI) of this compound [1]
| Bacterial Strain | Selectivity Index (SI) |
| Staphylococcus aureus | 2.56 |
| Staphylococcus saprophyticus | 20.56 |
| Bacillus subtilis | 1.28 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Workflow for MIC Determination
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial cultures in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Sterile pipette tips and multichannel pipette
-
Incubator (37°C)
-
Microplate reader (optional, for OD600 readings)
Procedure:
-
Preparation of this compound Dilutions: Dispense 50 µL of CAMHB into wells 2-12 of a 96-well plate. Add 100 µL of the this compound stock solution to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 50 µL from well 10. Well 11 will serve as a growth control (no this compound), and well 12 will serve as a sterility control (no bacteria).
-
Inoculation: Dilute the 0.5 McFarland bacterial suspension 1:100 in CAMHB. Add 50 µL of the diluted bacterial suspension to wells 1-11. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by reading the optical density at 600 nm (OD600) with a microplate reader.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed following the MIC determination to identify the lowest concentration of this compound that kills the bacteria.
Procedure:
-
From the wells of the MIC plate that show no visible growth, subculture a 10 µL aliquot onto a fresh agar (B569324) plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.
Assessment of Bacterial Respiratory Chain Inhibition
This protocol describes a method to measure the effect of this compound on bacterial oxygen consumption as an indicator of respiratory chain inhibition.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Respirometry buffer (e.g., potassium phosphate (B84403) buffer with a carbon source like glucose)
-
Oxygen electrode or sensor system
-
This compound solution
-
Vehicle control (e.g., DMSO)
Procedure:
-
Preparation of Bacterial Suspension: Harvest bacterial cells from a culture and wash them with respirometry buffer. Resuspend the cells in fresh respirometry buffer to a defined cell density.
-
Measurement of Oxygen Consumption: Calibrate the oxygen electrode according to the manufacturer's instructions. Add a known volume of the bacterial cell suspension to the reaction vessel and allow the baseline oxygen consumption rate to stabilize.
-
Addition of Compound: Add a specific concentration of this compound (or vehicle control) to the vessel.
-
Data Recording and Analysis: Continuously record the oxygen concentration over time to determine the rate of oxygen consumption. Calculate the rate of oxygen consumption before and after the addition of this compound. Express the inhibitory effect as a percentage reduction in the rate of oxygen consumption compared to the control.
Additional Pharmacological Activities
Antibiofilm Activity
This compound has been shown to disrupt the biofilm of S. aureus.[1] Further investigation into the mechanism of this antibiofilm activity is warranted.
Synergistic Effects
Studies have indicated a synergistic effect when this compound is combined with β-lactams and aminoglycosides, suggesting potential for combination therapy.[1]
Conclusion
This compound and its parent compound, Netzahualcoyone, represent a promising class of natural products for the development of new antibiotics, particularly against Gram-positive bacteria. Their mechanism of action, involving the inhibition of the essential process of cellular respiration, makes them attractive candidates for further preclinical development. The favorable safety profile of this compound further supports its potential as a therapeutic agent. Future research should focus on a more detailed elucidation of its pharmacokinetic and pharmacodynamic properties, as well as in vivo efficacy studies.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Netzahualcoyonol from Salacia multiflora
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction and isolation of Netzahualcoyonol, a bioactive triterpenoid (B12794562) from the roots of Salacia multiflora. The methodologies outlined are based on established principles of natural product chemistry, specifically bioassay-guided fractionation, and are intended to guide researchers in obtaining this compound for further study and drug development.
Introduction
This compound is a pentacyclic triterpenoid isolated from the roots of Salacia multiflora, a plant belonging to the Celastraceae family. This compound has demonstrated significant in vitro antibacterial and antibiofilm activity, particularly against Gram-positive bacteria. Its potential as a lead compound for the development of new antimicrobial agents makes a standardized extraction and isolation protocol highly valuable for the scientific community.
Quantitative Data Summary
The antimicrobial efficacy of this compound has been evaluated against several Gram-positive pathogens. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| This compound | Staphylococcus aureus | 1.56 - 25.0 | 25.0 - 400.0 |
| This compound | Staphylococcus saprophyticus | 1.56 - 25.0 | 25.0 - 400.0 |
| This compound | Bacillus subtilis | 1.56 - 25.0 | 25.0 - 400.0 |
Data sourced from studies on the activity of this compound against Gram-positive pathogens.[1][2]
Experimental Protocols
Protocol 1: Extraction of Crude this compound from Salacia multiflora Roots
This protocol describes the initial solvent extraction of the plant material.
Materials:
-
Dried and powdered roots of Salacia multiflora
-
Methanol (B129727) (ACS grade)
-
n-Hexane (ACS grade)
-
Ethyl acetate (B1210297) (ACS grade)
-
Rotary evaporator
-
Filter paper and funnel
-
Maceration vessel
Procedure:
-
Maceration:
-
Weigh 500 g of dried, powdered roots of Salacia multiflora and place them in a large maceration vessel.
-
Add 2.5 L of methanol to the vessel, ensuring the plant material is fully submerged.
-
Seal the vessel and allow it to stand for 72 hours at room temperature, with occasional agitation.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the maceration process twice more with fresh methanol.
-
Combine the methanolic extracts.
-
-
Solvent Evaporation:
-
Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at 40°C until a crude extract is obtained.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude methanolic extract in 500 mL of distilled water.
-
Perform sequential liquid-liquid partitioning with n-hexane (3 x 500 mL) followed by ethyl acetate (3 x 500 mL).
-
Collect the n-hexane and ethyl acetate fractions separately.
-
Concentrate the n-hexane and ethyl acetate fractions to dryness using a rotary evaporator.
-
Protocol 2: Bioassay-Guided Fractionation and Isolation of this compound
This protocol details the separation of the crude extract to isolate this compound.
Materials:
-
Crude extracts (n-hexane and ethyl acetate fractions) from Protocol 1
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Solvents for column chromatography (n-hexane, ethyl acetate, methanol)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
High-Performance Liquid Chromatography (HPLC) system (preparative)
-
C18 HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Antibacterial assay reagents and bacterial strains (e.g., Staphylococcus aureus)
Procedure:
-
Bioassay of Crude Extracts:
-
Perform an antibacterial assay (e.g., broth microdilution) on the n-hexane and ethyl acetate crude extracts to determine which fraction exhibits higher activity. The more active fraction will be prioritized for further separation. Based on the polarity of triterpenoids, the ethyl acetate fraction is expected to be more active.
-
-
Column Chromatography:
-
Pack a glass column with silica gel slurried in n-hexane.
-
Dissolve the most active crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate, followed by methanol. For example:
-
100% n-Hexane
-
n-Hexane:Ethyl Acetate (9:1, 8:2, 1:1, 2:8, 1:9)
-
100% Ethyl Acetate
-
Ethyl Acetate:Methanol (9:1)
-
-
Collect fractions of 50-100 mL and monitor the separation by TLC.
-
Combine fractions with similar TLC profiles.
-
-
Bioassay of Fractions:
-
Test the combined fractions for antibacterial activity to identify the fractions containing the active compound(s).
-
-
Preparative HPLC:
-
Further purify the most active fractions using a preparative HPLC system with a C18 column.
-
Use a mobile phase gradient of acetonitrile and water. The exact gradient should be optimized based on analytical HPLC runs.
-
Collect the peaks corresponding to the active compound.
-
Confirm the purity of the isolated this compound using analytical HPLC and characterize its structure using spectroscopic methods (NMR, MS).
-
Visualizations
Experimental Workflow
Caption: Bioassay-guided extraction and isolation workflow for this compound.
Proposed Mechanism of Action
The antibacterial activity of this compound is proposed to be similar to its analogue, Netzahualcoyone, which involves the inhibition of the bacterial respiratory chain.
Caption: Proposed inhibition of the bacterial electron transport chain by this compound.
References
Application Notes and Protocols for Netzahualcoyonol Antibacterial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netzahualcoyonol, a triterpenoid (B12794562) compound, has demonstrated notable antibacterial activity, particularly against Gram-positive pathogens.[1] These application notes provide a comprehensive guide for researchers investigating the antibacterial properties of this compound. The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing and have been adapted to address the specific characteristics of this natural product.
Data Presentation: Antimicrobial Activity of this compound
The antibacterial efficacy of this compound has been quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various Gram-positive bacteria. The available data is summarized in the table below for easy comparison.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | 1.56 - 25.0 | 25.0 - 400.0 |
| Staphylococcus saprophyticus | 1.56 - 25.0 | 25.0 - 400.0 |
| Bacillus subtilis | 1.56 - 25.0 | 25.0 - 400.0 |
Table 1: Summary of reported MIC and MBC values for this compound against Gram-positive bacteria.[1]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol details the determination of the MIC of this compound using the broth microdilution method, a standard technique for assessing the potency of an antimicrobial agent. Due to the hydrophobic nature of this compound, special considerations for its solubilization are included.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Staphylococcus saprophyticus, Bacillus subtilis)
-
Quality Control (QC) bacterial strain (e.g., Staphylococcus aureus ATCC 25923)[2][3]
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the compound is fully dissolved. Gentle warming or sonication may be necessary.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on a suitable agar (B569324) plate, select several well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
In the first column of wells, add an additional 100 µL of CAMHB.
-
Add an appropriate volume of the this compound stock solution to the first well of each test row to achieve the highest desired test concentration. The final DMSO concentration should not exceed 1% to avoid solvent-induced toxicity.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well of the same row, and repeat this process across the plate to create a concentration gradient.
-
Discard the final 100 µL from the last well in the dilution series.
-
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
Solvent Control: A well containing CAMHB, the bacterial inoculum, and the highest concentration of DMSO used in the test wells.
-
Quality Control: A row with the QC strain (S. aureus ATCC 25923) and a known antimicrobial agent to validate the assay.[2][3]
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control).
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control well should show turbidity, and the sterility control well should remain clear. The solvent control should also show growth to confirm the solvent is not inhibitory.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed following the MIC determination to ascertain whether this compound is bactericidal or bacteriostatic.
Materials:
-
MIC plate from Protocol 1
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes and tips
-
Incubator (35 ± 2°C)
Procedure:
-
Subculturing from MIC Plate:
-
From the MIC plate, select the wells corresponding to the MIC value and at least two to three higher concentrations that showed no visible growth.
-
Also, select the growth control well.
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated pipette, withdraw a 100 µL aliquot from each of these wells.
-
-
Plating and Incubation:
-
Spread the aliquot evenly onto a properly labeled MHA plate.
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Reading and Interpreting Results:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Mechanism of Action: Inhibition of Bacterial Respiratory Chain
The primary antibacterial mechanism of this compound is the inhibition of the bacterial respiratory chain. This targeted disruption of cellular energy metabolism is a key strategy for the development of new antibiotics.
Protocol 3: Bacterial Respiratory Chain Inhibition Assay
This assay measures the effect of this compound on bacterial oxygen consumption, providing evidence for its inhibitory action on the respiratory chain.
Materials:
-
Bacterial cell suspension (prepared as in Protocol 1)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Oxygen electrode or a Clark-type oxygen sensor
-
Reaction vessel with a stirrer
Procedure:
-
Assay Setup:
-
Add a known volume of the bacterial cell suspension to the reaction vessel and allow the baseline oxygen consumption rate to stabilize.
-
Add a specific concentration of this compound (or vehicle control) to the vessel.
-
-
Data Acquisition:
-
Continuously record the oxygen concentration over time to determine the rate of oxygen consumption.
-
-
Data Analysis:
-
Calculate the rate of oxygen consumption before and after the addition of this compound.
-
Express the inhibitory effect as a percentage reduction in the rate of oxygen consumption compared to the control.
-
Visualizations
References
- 1. This compound from Salacia multiflora (Lam.) DC. (Celastraceae) roots as a bioactive compound against gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reproducibility of control strains for antibiotic susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Minimum Inhibitory Concentration (MIC) Determination for Netzahualcoyonol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netzahualcoyonol, a quinone methide triterpenoid (B12794562) isolated from the roots of Salacia multiflora, has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.[1] This document provides detailed application notes and protocols for the determination of the Minimum Inhibitory Concentration (MIC) of this compound, offering a framework for researchers evaluating its potential as a novel antibacterial agent. The provided protocols are based on established methodologies and can be adapted for screening against a variety of microbial strains.
Data Presentation
The antimicrobial efficacy of this compound has been quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against several Gram-positive pathogens.[1]
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| This compound | Staphylococcus aureus | 1.56 - 25.0 | 25.0 - 400.0 |
| This compound | Staphylococcus saprophyticus | 1.56 - 25.0 | 25.0 - 400.0 |
| This compound | Bacillus subtilis | 1.56 - 25.0 | 25.0 - 400.0 |
| Data sourced from a 2022 study on the activity of this compound against Gram-positive pathogens.[1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution. This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial cultures (e.g., Staphylococcus aureus, Bacillus subtilis)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
-
Multichannel pipette
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 1 mg/mL. Further dilutions should be made in CAMHB to achieve the desired starting concentration for the assay. It is crucial to ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to avoid solvent-induced toxicity.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Broth Microdilution Assay:
-
Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound working solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, and so on, down to the tenth well. Discard the final 100 µL from the tenth well.
-
The eleventh well should serve as a growth control (containing only CAMHB and the bacterial inoculum).
-
The twelfth well should serve as a sterility control (containing only CAMHB).
-
Inoculate wells 1 through 11 with 100 µL of the prepared bacterial inoculum.
-
-
Incubation:
-
Seal the microtiter plate and incubate at 37°C for 16-20 hours.
-
-
Interpretation of Results:
Protocol 2: Investigation of the Mechanism of Action - Inhibition of Bacterial Respiration
This compound's structural relative, Netzahualcoyone, is known to inhibit the bacterial respiratory chain. This protocol outlines a method to assess the inhibitory effect of this compound on bacterial oxygen consumption.
Materials:
-
This compound
-
Bacterial cultures (e.g., Bacillus subtilis)
-
Nutrient broth
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
Clark-type oxygen electrode or other oxygen sensor system
-
Centrifuge
Procedure:
-
Preparation of Bacterial Cell Suspension:
-
Grow the test bacterium in nutrient broth at 37°C with aeration to the mid-logarithmic phase.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with phosphate buffer.
-
Resuspend the cells in fresh phosphate buffer to a standardized optical density (e.g., OD₆₀₀ of 1.0).
-
-
Measurement of Oxygen Consumption:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add a known volume of the bacterial cell suspension to the reaction chamber of the oxygen electrode.
-
Allow the baseline rate of oxygen consumption to stabilize.
-
Add a specific concentration of this compound (or vehicle control, e.g., DMSO) to the chamber.
-
Continuously record the oxygen concentration over time.
-
-
Data Analysis:
-
Calculate the rate of oxygen consumption before and after the addition of this compound.
-
Express the inhibitory effect as a percentage reduction in the rate of oxygen consumption compared to the vehicle control.
-
Concluding Remarks
This compound presents a promising scaffold for the development of new antibacterial agents. The protocols provided herein offer a standardized approach to quantify its antimicrobial activity and investigate its mechanism of action. Further studies, including time-kill kinetics, antibiofilm assays, and in vivo efficacy models, are warranted to fully elucidate the therapeutic potential of this natural product. The low cytotoxicity of this compound suggests a favorable safety profile, making it an attractive candidate for further preclinical development.[1]
References
Application Notes and Protocols for In Vivo Efficacy Models of Netzahualcoyonol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netzahualcoyonol, a triterpene quinone methide derived from Netzahualcoyone (B1678220), has demonstrated significant in vitro antibacterial and antibiofilm activity, particularly against Gram-positive pathogens.[1] Its proposed mechanism of action involves the inhibition of the bacterial respiratory chain, a critical pathway for cellular energy production.[2][3] These promising preclinical findings warrant further investigation into its efficacy and safety in in vivo settings to assess its therapeutic potential.
These application notes provide detailed protocols for establishing in vivo efficacy models to evaluate this compound's therapeutic potential in antibacterial applications. The described models are based on established methodologies for studying bacterial infections and can be adapted to investigate the specific effects of this compound.
Quantitative Data Summary
While in vivo efficacy data for this compound is not yet available, the following table summarizes the reported in vitro antimicrobial activity, providing a basis for dose selection in preclinical animal models.
Table 1: In Vitro Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| Staphylococcus aureus | 1.56 - 25.0 | 25.0 - 400.0 |
| Staphylococcus saprophyticus | 1.56 - 25.0 | 25.0 - 400.0 |
| Bacillus subtilis | 1.56 - 25.0 | 25.0 - 400.0 |
Data sourced from a 2022 study on this compound's activity against Gram-positive pathogens.[1]
Signaling Pathway
The primary antibacterial mechanism of this compound is believed to be the disruption of the bacterial electron transport chain, leading to the inhibition of cellular respiration and subsequent bacterial cell death.
Caption: Proposed mechanism of action of this compound on the bacterial electron transport chain.
Application 1: Murine Thigh Infection Model for Gram-Positive Bacteria
This model is a standard for evaluating the efficacy of antimicrobial agents against localized bacterial infections.
Experimental Protocol
-
Animal Model:
-
Species: BALB/c mice (female, 6-8 weeks old).
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Housing: House in a temperature- and light-controlled environment with ad libitum access to food and water.
-
-
Bacterial Strain:
-
Staphylococcus aureus (e.g., ATCC 29213 or a clinical isolate).
-
Prepare a fresh culture on an appropriate agar (B569324) medium.
-
Inoculum Preparation: Suspend bacterial colonies in sterile saline to achieve a concentration of approximately 1 x 10^7 CFU/mL.
-
-
Induction of Infection:
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Induce transient neutropenia by intraperitoneal injection of cyclophosphamide (B585) (150 mg/kg) on day -4 and day -1 relative to infection to facilitate bacterial growth.
-
Inject 0.1 mL of the bacterial suspension into the quadriceps muscle of one of the hind limbs.
-
-
This compound Administration:
-
Initiate treatment at a clinically relevant time point post-infection (e.g., 2 hours).
-
Administer this compound via a relevant route (e.g., intravenous, intraperitoneal, or oral), depending on its pharmacokinetic properties.
-
Include a vehicle control group and a positive control group (e.g., vancomycin).
-
Dosing can be based on the in vitro MIC values, with dose-ranging studies to determine the optimal therapeutic dose.
-
-
Endpoint Analysis:
-
At 24 hours post-treatment, euthanize the mice.
-
Aseptically dissect the infected thigh muscle.
-
Homogenize the tissue in sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/g of tissue).
-
Analyze the data by comparing the bacterial counts in the this compound-treated groups to the vehicle control group.
-
Experimental Workflow
Caption: Workflow for the murine thigh infection model.
Application 2: Murine Systemic Infection (Sepsis) Model
This model assesses the efficacy of this compound in treating life-threatening systemic infections.
Experimental Protocol
-
Animal Model:
-
Species: CD-1 or BALB/c mice (male or female, 6-8 weeks old).
-
Acclimatization and Housing: As described in the thigh infection model.
-
-
Bacterial Strain:
-
Staphylococcus aureus (e.g., a methicillin-resistant strain (MRSA) for higher clinical relevance).
-
Prepare the inoculum as previously described to a concentration of approximately 1 x 10^8 CFU/mL.
-
-
Induction of Infection:
-
Inject 0.1 mL of the bacterial suspension intraperitoneally (IP) or intravenously (IV) to induce systemic infection.
-
-
This compound Administration:
-
Initiate treatment shortly after bacterial challenge (e.g., 1 hour).
-
Administer this compound via a systemic route (IV or IP).
-
Include vehicle and positive control groups.
-
-
Endpoint Analysis:
-
Survival: Monitor the animals for a defined period (e.g., 7 days) and record mortality. Plot survival curves (Kaplan-Meier) and analyze for statistical significance.
-
Bacterial Load: At a specified time point (e.g., 24 hours), a subset of animals can be euthanized to determine the bacterial load in blood and major organs (spleen, liver, kidneys) by plating serial dilutions of tissue homogenates.
-
Inflammatory Markers: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum using ELISA to assess the anti-inflammatory effects of the treatment.
-
Experimental Workflow
Caption: Workflow for the murine systemic infection model.
Considerations for In Vivo Studies
-
Pharmacokinetics and Pharmacodynamics (PK/PD): It is highly recommended to conduct preliminary PK/PD studies to determine the optimal dosing regimen for this compound.
-
Toxicity: Acute and sub-chronic toxicity studies should be performed to establish a safe dose range for the compound.
-
Formulation: The formulation of this compound for in vivo administration should be carefully considered to ensure solubility and stability.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
These application notes and protocols provide a framework for the in vivo evaluation of this compound. The selection of the most appropriate model will depend on the specific research questions and the intended therapeutic application of the compound.
References
Application Notes and Protocols: Investigating Novel Compounds for Treating Staphylococcus aureus Infections
A significant gap in current research exists regarding the efficacy of Netzahualcoyonol in treating infections caused by Staphylococcus aureus. Extensive searches of scientific literature and databases have not yielded any studies specifically investigating the antibacterial or anti-virulence properties of this compound against this pathogen. Therefore, the following application notes and protocols are presented as a general framework for evaluating the potential of a novel, uncharacterized compound against S. aureus, drawing upon established methodologies used for other natural products.
Quantitative Analysis of Antibacterial Activity
Initial assessment of a novel compound involves determining its direct antibacterial effect against S. aureus. The key quantitative metrics are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Table 1: Hypothetical Antibacterial Activity of a Novel Compound Against Staphylococcus aureus
| Strain | Compound Concentration (µg/mL) | Growth Inhibition (%) | MIC (µg/mL) | MBC (µg/mL) |
| S. aureus ATCC 29213 | 8 | 50 | 16 | 32 |
| 16 | 95 | |||
| 32 | 100 | |||
| MRSA ATCC 43300 | 16 | 60 | 32 | 64 |
| 32 | 98 | |||
| 64 | 100 |
Note: This data is illustrative and does not represent actual findings for this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC.
Materials:
-
Novel compound stock solution (e.g., in DMSO)
-
Staphylococcus aureus strain (e.g., ATCC 29213, MRSA ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare a bacterial inoculum by suspending several colonies of S. aureus in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in CAMHB.
-
Prepare serial two-fold dilutions of the novel compound in CAMHB in the 96-well plate.
-
Add an equal volume of the diluted bacterial suspension to each well containing the compound dilutions.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring absorbance at 600 nm.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquots onto Mueller-Hinton Agar (MHA) plates.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Anti-Biofilm Assay
Staphylococcus aureus is a notorious biofilm-forming pathogen, which contributes to persistent infections.[1][2] This assay evaluates the ability of a compound to inhibit biofilm formation.
Materials:
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Crystal Violet solution (0.1%)
-
Ethanol (95%)
-
Sterile 96-well flat-bottom microtiter plates
Procedure:
-
Grow S. aureus overnight in TSB with 1% glucose.
-
Dilute the overnight culture to a starting OD₆₀₀ of 0.05 in fresh TSB with 1% glucose.
-
Add the diluted culture to the wells of a 96-well plate containing serial dilutions of the novel compound.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
After incubation, gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the bound crystal violet with 95% ethanol.
-
Measure the absorbance at 570 nm to quantify biofilm formation.
Potential Mechanisms of Action & Signaling Pathways
While the specific mechanism of an uncharacterized compound is unknown, several key virulence and regulatory pathways in S. aureus are common targets for antibacterial agents.
Quorum Sensing Inhibition
The accessory gene regulator (agr) system is a crucial quorum-sensing system in S. aureus that controls the expression of many virulence factors.[3] Inhibition of this system is a promising anti-virulence strategy.
Caption: The agr quorum sensing pathway in S. aureus.
Two-Component Signal Transduction Systems
S. aureus utilizes numerous two-component systems (TCSs) to sense and respond to environmental changes, including the presence of antibiotics.[4] These systems typically consist of a sensor histidine kinase and a response regulator.
Caption: General workflow of a two-component system.
Experimental Workflow for a Novel Compound
The investigation of a new compound against S. aureus follows a logical progression from initial screening to more detailed mechanistic studies.
Caption: Experimental workflow for novel compound evaluation.
References
- 1. Frontiers | Natural compounds in the fight against Staphylococcus aureus biofilms: a review of antibiofilm strategies [frontiersin.org]
- 2. Natural compounds in the fight against Staphylococcus aureus biofilms: a review of antibiofilm strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Two-component signaling pathways modulate drug resistance of Staphylococcus aureus (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Netzahualcoyonol Isolation and Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges, protocols, and troubleshooting strategies associated with the isolation and purification of Netzahualcoyonol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural sources is it typically isolated?
This compound is a quinone-methide triterpenoid (B12794562) known for its antibacterial and antibiofilm properties, particularly against Gram-positive bacteria.[1][2] It is primarily isolated from plants belonging to the Celastraceae family, such as Salacia multiflora and Salacia petenensis.[1][3]
Q2: What are the main challenges encountered during the isolation and purification of this compound?
The primary challenges include:
-
Low Yield: this compound is often present in low concentrations in the plant material, making it difficult to obtain large quantities.
-
Complex Mixtures: The crude plant extracts contain a multitude of other compounds, including other triterpenoids, phenolics, and lipids, which can interfere with the isolation process.
-
Co-extraction of Impurities: Polysaccharides and other polar compounds can be co-extracted, leading to viscous extracts that are difficult to handle and purify.
-
Chromatographic Separation: The similar polarities of different triterpenoids in the extract can make their separation by chromatography challenging, often resulting in poor resolution and peak tailing.
-
Compound Stability: Quinone-methide triterpenoids can be sensitive to factors like light, heat, and pH, potentially leading to degradation during the extraction and purification process.
Q3: Which analytical techniques are most suitable for identifying and quantifying this compound?
A combination of spectroscopic and chromatographic techniques is typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the isolated compound.
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern. Techniques like APCI-IT-MS/MS can allow for rapid detection in extracts.[4]
-
High-Performance Liquid Chromatography (HPLC): A key technique for both the purification and quantification of this compound.
-
Thin-Layer Chromatography (TLC): Useful for monitoring the progress of the purification and for preliminary identification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the isolation and purification of this compound.
Extraction Issues
| Problem | Possible Cause | Suggested Solution |
| Low yield of crude extract | Inefficient extraction solvent. | Use a solvent of appropriate polarity. Dichloromethane (B109758) or a mixture of hexane (B92381) and ethyl acetate (B1210297) is often effective for quinone-methide triterpenoids.[3][5] |
| Insufficient extraction time or temperature. | Optimize extraction parameters. Consider using techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency. | |
| Poor quality or incorrect plant material. | Ensure proper identification and sourcing of the plant material. The concentration of secondary metabolites can vary depending on the plant part, age, and geographical location. | |
| Highly viscous extract | Co-extraction of polysaccharides or gums. | Perform a pre-extraction with a non-polar solvent like hexane to remove lipids. Alternatively, precipitate polysaccharides from the extract using a suitable anti-solvent like ethanol. |
Purification Issues (Chromatography)
| Problem | Possible Cause | Suggested Solution |
| Poor separation of compounds on silica (B1680970) gel column | Inappropriate solvent system. | Systematically vary the polarity of the mobile phase. A gradient elution with a mixture of hexane and ethyl acetate, gradually increasing the polarity, is often a good starting point. |
| Co-elution of similar compounds. | Consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography). | |
| Sample overload. | Reduce the amount of crude extract loaded onto the column. | |
| Peak tailing in HPLC | Interaction of the analyte with active sites on the stationary phase. | Add a small amount of a modifier, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase to suppress ionization. |
| Column degradation. | Use a guard column to protect the analytical column. If necessary, wash or replace the column. | |
| Degradation of this compound during purification | Exposure to harsh conditions (light, heat, strong acids/bases). | Protect the sample from light and avoid high temperatures during solvent evaporation. Use neutral or slightly acidic conditions for chromatography. |
Quantitative Data
The yield of triterpenoids from plant sources can vary significantly depending on the plant species, extraction method, and optimization of parameters. The following table summarizes representative data from the literature.
| Plant Source | Extraction Method | Triterpenoid Yield | Reference |
| Peritassa campestris (adventitious roots) | - | 972.11 µg/g dry weight (of maytenin) | [4] |
| Maytenus ilicifolia | Spectrophotometric quantification | 53.91 ± 2.6 mg/g of dry extract | [6] |
Experimental Protocols
Protocol 1: General Extraction of Triterpenoids from Celastraceae Roots
This protocol outlines a general procedure for the extraction of a triterpenoid-rich fraction from the roots of plants from the Celastraceae family.
-
Preparation of Plant Material:
-
Air-dry the root bark of the plant material at room temperature.
-
Grind the dried material into a coarse powder.
-
-
Extraction:
-
Macerate the powdered root bark with dichloromethane (CH₂Cl₂) at room temperature for 48-72 hours. Use a solid-to-solvent ratio of approximately 1:10 (w/v).
-
Filter the extract and repeat the maceration process with fresh solvent two more times.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude dichloromethane extract.
-
-
Fractionation (Optional):
-
The crude extract can be further fractionated by solvent partitioning. For example, dissolve the extract in a methanol/water mixture and partition successively with hexane, chloroform, and ethyl acetate to separate compounds based on polarity. This compound is expected to be in the less polar fractions (hexane/chloroform).
-
Protocol 2: Purification of this compound using Column Chromatography
This protocol describes a general approach to purify this compound from the crude extract.
-
Preparation of the Column:
-
Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with hexane.
-
-
Sample Loading:
-
Adsorb the crude extract onto a small amount of silica gel.
-
Allow the solvent to evaporate completely.
-
Carefully load the dried, adsorbed sample onto the top of the packed column.
-
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the hexane (e.g., 95:5, 90:10, 85:15, and so on).
-
Collect fractions of a consistent volume.
-
-
Monitoring:
-
Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light and/or with a suitable staining reagent (e.g., vanillin-sulfuric acid).
-
Combine fractions that show a similar TLC profile and contain the compound of interest.
-
-
Final Purification:
-
The combined fractions may require further purification using preparative TLC or HPLC to obtain pure this compound.
-
Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for this compound isolation.
References
- 1. This compound from Salacia multiflora (Lam.) DC. (Celastraceae) roots as a bioactive compound against gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and frontier molecular orbital investigation of bioactive quinone-methide triterpenoids from the bark of Salacia petenensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of the quinone-methide triterpene maytenin by in vitro adventitious roots of Peritassa campestris (Cambess.) A.C.Sm. (Celastraceae) and rapid detection and identification by APCI-IT-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ir.uitm.edu.my [ir.uitm.edu.my]
- 6. Validated spectrophotometric method for quantification of total triterpenes in plant matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Netzahualcoyonol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Netzahualcoyonol. The information provided is designed to help address specific issues that may be encountered during experiments, particularly concerning bacterial resistance.
Troubleshooting Guides
This section offers step-by-step solutions to common experimental problems.
Problem: Higher than Expected Minimum Inhibitory Concentrations (MICs) of this compound Observed
If you are observing MIC values for this compound that are significantly higher than published ranges, it may indicate the development or presence of resistant bacterial strains. This guide will help you investigate the potential mechanisms of resistance.
Possible Cause 1: Altered Bacterial Respiration
This compound's primary mechanism of action is the inhibition of the bacterial respiratory chain.[1] Resistance may arise from modifications in the components of this chain.
Troubleshooting Steps:
-
Measure Oxygen Consumption: Compare the oxygen consumption rate of the resistant strain with a susceptible control strain in the presence and absence of this compound. A smaller reduction in oxygen consumption in the resistant strain suggests a modification in the respiratory chain.
-
Sequence Key Respiratory Chain Genes: Perform genomic sequencing of the resistant strain to identify mutations in genes encoding components of the electron transport chain, such as cytochromes or dehydrogenases.
Possible Cause 2: Increased Efflux Pump Activity
Efflux pumps can actively transport this compound out of the bacterial cell, preventing it from reaching its target.[2]
Troubleshooting Steps:
-
Perform an Efflux Pump Inhibition Assay: Determine the MIC of this compound in the presence and absence of a known efflux pump inhibitor (EPI). A significant reduction in the MIC in the presence of the EPI suggests the involvement of efflux pumps.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to compare the expression levels of known efflux pump genes (e.g., norA, mepA in S. aureus) in the resistant strain versus a susceptible strain.[3][4]
Possible Cause 3: Decreased Cell Membrane Permeability
Changes in the bacterial cell membrane composition can hinder the entry of this compound into the cell.[5]
Troubleshooting Steps:
-
Assess Membrane Permeability: Utilize assays such as the N-phenyl-1-naphthylamine (NPN) uptake assay or propidium (B1200493) iodide (PI) staining to compare the membrane permeability of resistant and susceptible strains.[1][6]
-
Lipid Profile Analysis: Analyze the lipid composition of the bacterial membrane using techniques like mass spectrometry to identify any significant alterations in the resistant strain.
Problem: Inconsistent or Non-Reproducible Results in this compound Susceptibility Testing
Variability in experimental results can be frustrating. This guide provides a checklist to ensure consistency in your assays.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound and its derivative, Netzahualcoyone, act by inhibiting the bacterial respiratory chain.[1] This disruption of cellular energy metabolism is their primary antibacterial mechanism. This has been observed to be particularly effective against Gram-positive bacteria.[7]
Q2: What are the likely mechanisms of bacterial resistance to this compound?
A2: While specific resistance mechanisms to this compound are not yet extensively documented, based on its mechanism of action and common antibiotic resistance strategies, the following are likely:[8][9]
-
Target Modification: Alterations in the components of the bacterial respiratory chain could reduce the binding affinity of this compound.[5]
-
Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps can actively remove this compound from the cell.[2]
-
Reduced Permeability: Changes in the cell envelope could limit the uptake of the compound.[5]
-
Enzymatic Degradation: Bacteria may produce enzymes that modify or degrade this compound.[10]
Caption: Potential mechanisms of resistance to this compound.
Q3: How can I test for the involvement of efflux pumps in this compound resistance?
A3: You can perform a checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index of this compound in combination with a known efflux pump inhibitor (EPI). A synergistic effect (FIC index ≤ 0.5) strongly suggests the involvement of efflux pumps.
Q4: Are there any known compounds that can reverse resistance to this compound?
A4: While specific studies on reversing this compound resistance are limited, broad-spectrum efflux pump inhibitors have shown promise in restoring the activity of other antibiotics against resistant Gram-positive bacteria.[11] Some well-characterized EPIs that could be tested in combination with this compound are listed in the table below.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Gram-Positive Bacteria
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | 1.56 - 25.0 | 25.0 - 400.0 |
| Staphylococcus saprophyticus | 1.56 - 25.0 | 25.0 - 400.0 |
| Bacillus subtilis | 1.56 - 25.0 | 25.0 - 400.0 |
| Data for this compound sourced from a 2022 study on its activity against Gram-positive pathogens.[7] |
Table 2: Examples of Efflux Pump Inhibitors (EPIs) Potentially Active Against Gram-Positive Bacteria
| Inhibitor | Target Pump Family (Example) | Bacterial Target (Example) | Notes |
| Reserpine | MFS (NorA) | Staphylococcus aureus | A well-characterized, but potentially toxic, EPI.[3] |
| Paroxetine | MFS (NorA), MATE (MepA) | Staphylococcus aureus | An FDA-approved antidepressant with EPI activity.[3] |
| Diclofenac | MFS (NorA) | Staphylococcus aureus | An FDA-approved NSAID that can down-regulate efflux gene expression.[4] |
| Domperidone | MFS (NorA) | Staphylococcus aureus | An antiemetic drug with demonstrated EPI activity.[4] |
Experimental Protocols
Protocol 1: Determination of Bacterial Oxygen Consumption Rate
This protocol is adapted from methods utilizing oxygen sensor technology.[12][13]
Objective: To measure the effect of this compound on the respiration rate of susceptible and potentially resistant bacterial strains.
Materials:
-
Bacterial cultures (log phase)
-
Appropriate growth medium
-
This compound stock solution
-
96-well microplate with oxygen sensor spots
-
Plate reader capable of measuring fluorescence or phosphorescence for oxygen detection
Procedure:
-
Prepare Bacterial Inoculum: Grow bacterial cultures to mid-log phase. Adjust the cell density to a standardized OD₆₀₀ (e.g., 0.1) in fresh, pre-warmed growth medium.
-
Prepare Test Plate:
-
Add 180 µL of the bacterial suspension to the wells of the oxygen-sensing microplate.
-
Add 20 µL of this compound at various concentrations (e.g., 0.25x, 0.5x, 1x, 2x MIC) to the test wells.
-
Add 20 µL of the vehicle control (e.g., DMSO) to the control wells.
-
-
Measurement:
-
Place the microplate in the plate reader.
-
Measure the oxygen concentration in each well kinetically over a period of 1-2 hours at an appropriate temperature (e.g., 37°C) with shaking.
-
-
Data Analysis:
-
Calculate the rate of oxygen consumption for each condition by determining the slope of the linear portion of the oxygen depletion curve.
-
Compare the inhibition of respiration in the test strain to the susceptible control.
-
Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay for Efflux Pump Activity
This assay measures the accumulation of the fluorescent substrate EtBr, which is a substrate for many efflux pumps. Inhibition of efflux will lead to increased intracellular fluorescence.[14]
Objective: To determine if a bacterial strain exhibits increased efflux activity that could be responsible for this compound resistance.
Materials:
-
Bacterial cultures (log phase)
-
Phosphate-buffered saline (PBS) with glucose (0.4%)
-
Ethidium bromide (EtBr) solution
-
Efflux pump inhibitor (EPI) solution (e.g., Reserpine)
-
This compound solution
-
Fluorometric plate reader
Procedure:
-
Prepare Cells: Grow bacteria to mid-log phase, harvest by centrifugation, and wash twice with PBS. Resuspend the cell pellet in PBS with glucose to a final OD₆₀₀ of 0.4.
-
Assay Setup: In a 96-well black microplate, add the following to separate wells:
-
Control: 100 µL of cell suspension + 50 µL of PBS.
-
This compound: 100 µL of cell suspension + 50 µL of this compound (at a sub-inhibitory concentration).
-
EPI: 100 µL of cell suspension + 50 µL of EPI.
-
-
Initiate Reaction: Add 50 µL of EtBr (final concentration of 1-2 µg/mL) to all wells.
-
Measure Fluorescence: Immediately place the plate in a fluorometer and record the fluorescence (Excitation: ~530 nm, Emission: ~600 nm) every minute for 30-60 minutes.
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
A lower fluorescence accumulation in the presence of this compound compared to the control may indicate that this compound itself is being pumped out.
-
An increase in fluorescence in the presence of the EPI indicates that the strain possesses active efflux pumps that recognize EtBr.
-
References
- 1. Membrane Permeability Assay [bio-protocol.org]
- 2. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 3. aimspress.com [aimspress.com]
- 4. Promising FDA-approved drugs with efflux pump inhibitory activities against clinical isolates of Staphylococcus aureus | PLOS One [journals.plos.org]
- 5. respiratory-therapy.com [respiratory-therapy.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Clinically Approved Drugs Inhibit the Staphylococcus aureus Multidrug NorA Efflux Pump and Reduce Biofilm Formation [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanisms of resistance among respiratory tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 11. Recent Advances in Multi-Drug Resistance (MDR) Efflux Pump Inhibitors of Gram-Positive Bacteria S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxygen Sensor-Based Respirometry and the Landscape of Microbial Testing Methods as Applicable to Food and Beverage Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New and Fast Method To Quantify Respiration Rates of Bacterial and Plankton Communities in Freshwater Ecosystems by Using Optical Oxygen Sensor Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of efflux pump inhibitory activity of some plant extracts and using them as adjuvants to potentiate the inhibitory activity of some antibiotics against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Netzahualcoyonol Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Netzahualcoyonol in in vivo studies. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in in vivo studies?
A1: Currently, there is no established in vivo dosage for this compound in published literature. However, based on studies of structurally and functionally similar quinone-methide triterpenoids like celastrol (B190767), a starting dose range of 1-5 mg/kg administered intraperitoneally (i.p.) or orally is suggested.[1][2] It is crucial to perform a dose-response study to determine the optimal dosage for your specific animal model and disease indication.
Q2: How should I prepare this compound for in vivo administration, given its poor water solubility?
A2: this compound is expected to have low aqueous solubility, a common characteristic of triterpenoids.[1][3] A common method for formulating such compounds is to first dissolve them in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute the stock solution in a suitable vehicle for injection.[4][5] To minimize toxicity, the final concentration of DMSO should be kept low, ideally below 10% of the total injection volume.[4]
Q3: What are some suitable vehicles for administering this compound?
A3: For intraperitoneal or oral administration, a common vehicle for similar compounds like celastrol is a mixture of DMSO and saline or a solution containing polyethylene (B3416737) glycol (PEG), such as PEG400, and saline.[6][7] For intravenous administration, more complex formulations like liposomes or other nanocarriers may be necessary to improve solubility and bioavailability.[6][8]
Q4: What are the potential mechanisms of action of this compound?
A4: The primary known mechanism of this compound and its analogue, Netzahualcoyone, is the inhibition of the bacterial respiratory chain. In eukaryotic cells, based on data from similar quinone-methide triterpenoids like celastrol and maytenin, this compound may induce its effects through the generation of reactive oxygen species (ROS) and modulation of inflammatory signaling pathways, such as the NF-κB pathway.[1][9][10]
Q5: What are the potential toxicities associated with this compound?
A5: Direct toxicity data for this compound is not available. However, studies on the analogous compound celastrol indicate a narrow therapeutic window and potential for dose-dependent toxicities.[2][3][11] These can include cardiotoxicity, hepatotoxicity, nephrotoxicity, and hematological toxicity.[2][11] A study on maytenin, another similar compound, suggested low nephrotoxicity in mice after intraperitoneal administration.[10] Careful monitoring for signs of toxicity, such as weight loss, changes in behavior, and organ-specific markers, is essential during in vivo studies.[3]
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution of DMSO stock in aqueous vehicle.
-
Cause: This is a common problem for poorly soluble compounds when the concentration of the organic solvent is significantly reduced.
-
Solutions:
-
Optimize Co-solvent Concentration: While keeping the final DMSO concentration low is important, a slight increase may be necessary to maintain solubility. Experiment with final DMSO concentrations between 5-10%.
-
Use of Surfactants or Solubilizers: Incorporate a small amount of a biocompatible surfactant such as Tween® 80 or Cremophor® EL, or a solubilizing agent like cyclodextrin (B1172386) (e.g., HP-β-CD), into the aqueous vehicle.[4]
-
Sonication and Gentle Warming: After dilution, use a sonicator to help disperse the compound and gently warm the solution to aid in dissolution. Be cautious with heat, as it can degrade the compound.[4]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle may improve solubility.
-
Issue 2: Inconsistent or lack of in vivo efficacy.
-
Cause: This could be due to poor bioavailability, rapid metabolism, or an inappropriate dosage.
-
Solutions:
-
Pharmacokinetic Analysis: If possible, conduct a pilot pharmacokinetic study to determine the Cmax, Tmax, and half-life of this compound in your animal model. This will help in optimizing the dosing regimen.
-
Formulation Enhancement: Consider using advanced formulation strategies like nanoparticles or liposomes to improve bioavailability, especially for oral administration.[3][8][12]
-
Dose Escalation Study: Carefully escalate the dose while monitoring for efficacy and toxicity to find the therapeutic window.
-
Route of Administration: If oral administration is ineffective, consider intraperitoneal or intravenous injection to bypass first-pass metabolism.
-
Issue 3: Observed toxicity in animal models.
-
Cause: The dose may be too high, or the vehicle itself could be causing adverse effects.
-
Solutions:
-
Dose Reduction: Lower the dose of this compound.
-
Vehicle Control Group: Always include a vehicle-only control group to assess the toxicity of the formulation components.
-
Monitor Animal Health: Closely monitor animals for signs of toxicity, including body weight changes, food and water intake, and behavioral abnormalities.
-
Histopathology and Clinical Chemistry: At the end of the study, perform histopathological analysis of major organs and measure relevant clinical chemistry parameters in the blood to assess organ damage.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Celastrol in Rats (Analogous Compound)
| Parameter | Intravenous (100 µg/kg) | Oral (1000 µg/kg) |
| Cmax (µg/L) | - | 14.31 ± 7.33 (male) 32.03 ± 8.41 (female) |
| Tmax (h) | - | Not specified |
| AUC (µg·h/L) | Not specified | 188.17 ± 92.33 (male) 379.49 ± 118.19 (female) |
| Oral Bioavailability (%) | - | 17.06 |
| Data from a study on pure celastrol in Sprague-Dawley rats.[13] |
Table 2: Recommended Starting Doses for In Vivo Studies of Celastrol (Analogous Compound)
| Animal Model | Route of Administration | Dose Range | Reference |
| Mice | Intraperitoneal (i.p.) | 1 - 3 mg/kg | [1] |
| Rats | Oral | 2.5 - 7.5 µg/g/day | [14] |
| Mice | Intraperitoneal (i.p.) | 100 µg/kg/day | [15] |
| Mice | Oral | 1 - 2 mg/kg | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection
-
Prepare Stock Solution: Accurately weigh the required amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Gentle warming and sonication can be used to aid dissolution.[4]
-
Prepare Vehicle: In a sterile tube, prepare the vehicle. A common vehicle consists of PEG400, Tween® 80, and sterile saline. A typical ratio could be 10% DMSO, 40% PEG400, 5% Tween® 80, and 45% saline. The final DMSO concentration should not exceed 10%.
-
Prepare Final Dosing Solution: On the day of injection, dilute the this compound stock solution with the prepared vehicle to the desired final concentration for injection. Vortex the solution thoroughly to ensure it is homogenous.
Protocol 2: In Vivo Efficacy Study in a Mouse Xenograft Model (General Protocol)
-
Animal Model: Use an appropriate mouse strain for your xenograft model (e.g., nude mice, SCID mice).
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., every 2-3 days).
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control according to the predetermined dosage and schedule (e.g., daily intraperitoneal injections).
-
Monitoring: Monitor tumor volume, body weight, and the general health of the mice throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Mandatory Visualizations
Caption: Putative signaling pathway of this compound based on analogous compounds.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting decision tree for in vivo this compound experiments.
References
- 1. Celastrol: A Potential Natural Lead Molecule for New Drug Design, Development and Therapy for Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Frontiers | Celastrol: A Review of Useful Strategies Overcoming its Limitation in Anticancer Application [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Neuroprotective effects of celastrol on sciatic nerve transection model in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Pharmacokinetics of Celastrol via Long-Circulating Liposomal Delivery for Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Anticancer Activities of the Quinone-Methide Triterpenes Maytenin and 22-β-hydroxymaytenin Obtained from Cultivated Maytenus ilicifolia Roots Associated with Down-Regulation of miRNA-27a and miR-20a/miR-17-5p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. From Physicochemical Constraints to Clinical Prospects of Celastrol: Challenges and Nano Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral Bioavailability Evaluation of Celastrol-Encapsulated Silk Fibroin Nanoparticles Using an Optimized LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral bioavailability and gender-related pharmacokinetics of celastrol following administration of pure celastrol and its related tablets in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Celastrol Efficacy by Oral Administration in the Adjuvant-Induced Arthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Stability of Netzahualcoyonol in different solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Netzahualcoyonol in various solvents. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues users might encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a quinone methyl triterpene isolated from the roots of Salacia multiflora (Lam.) DC.[1]. It is known to exhibit antibacterial and anti-biofilm activities, particularly against Gram-positive bacteria[1]. Additionally, it has demonstrated cytotoxicity against certain cancer cell lines[1]. As a triterpenoid (B12794562) quinone, its structure may be susceptible to degradation under certain conditions.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C. For stock solutions, it is advisable to dissolve the compound in a suitable solvent like DMSO, aliquot the solution to avoid repeated freeze-thaw cycles, and store at -80°C.[2] When preparing working solutions, thaw an aliquot and dilute it in your experimental medium immediately before use.
Q3: In which solvents is this compound soluble?
Q4: What are the common causes of this compound instability in solution?
A4: The stability of a compound like this compound in solution can be influenced by several factors, including:
-
pH: Extreme pH values can catalyze degradation reactions such as hydrolysis.[5]
-
Temperature: Higher temperatures can accelerate the rate of chemical degradation.[5]
-
Light Exposure: Exposure to light, especially UV light, can lead to photolytic degradation.[5]
-
Oxidation: The presence of dissolved oxygen or oxidizing agents can cause oxidative degradation.[5]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting potential degradation issues with this compound.
| Symptom/Observation | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or lower-than-expected experimental results. | Compound degradation leading to reduced potency or altered activity. | 1. Verify Compound Integrity: Use an analytical method like HPLC or LC-MS to check the purity of your stock and working solutions. 2. Review Storage Conditions: Ensure the compound is stored at the recommended temperature and protected from light. 3. Assess Solution Stability: Prepare fresh working solutions and compare their performance to older ones.[6] |
| Visible changes in the solution (e.g., color change, precipitation). | Chemical instability, oxidation, hydrolysis, or poor solubility. | 1. Consult Compound Documentation: Review any available data on solubility and stability. 2. Check Solubility: Determine the maximum solubility in your chosen solvent and experimental medium.[2] 3. Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) in your aqueous experimental medium to prevent precipitation.[2] |
| Loss of activity during a long experiment. | Instability in the experimental medium (e.g., cell culture media, buffer). | 1. Time-Course Stability Experiment: Assess the stability of this compound in your experimental medium over the duration of your experiment.[6] 2. Minimize Exposure Time: Add the compound to the experimental system as close to the time of measurement as possible.[6] 3. Consider Replenishing the Compound: For longer experiments, you may need to replenish the media with freshly prepared this compound at regular intervals.[2] |
Experimental Protocols
Protocol 1: Determining the Solubility of this compound
This protocol outlines a method for determining the kinetic solubility of this compound in a solvent of choice.
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in an organic solvent where it is freely soluble (e.g., 10 mM in DMSO).
-
Serial Dilution: Perform a serial dilution of the stock solution in the same organic solvent.
-
Addition to Aqueous Buffer: Add a small, consistent aliquot of each dilution to your aqueous experimental buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Precipitation Detection: Monitor for the formation of a precipitate over a set period (e.g., 1-2 hours) using methods such as nephelometry, turbidimetry, or visual inspection.[7]
Protocol 2: Assessing the Stability of this compound in a Specific Solvent
This protocol provides a framework for determining the stability of this compound in your experimental buffer over time.
-
Preparation: Prepare a working solution of this compound in the experimental buffer at the final concentration used in your assays.
-
Time Points: Aliquot the working solution into separate tubes for each time point to be tested (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Incubation: Incubate the aliquots under the same conditions as your experiment (e.g., temperature, light exposure).
-
Sample Analysis: At each time point, quench the reaction (e.g., by adding ice-cold methanol) and analyze the concentration of the remaining this compound using a suitable analytical method such as HPLC or LC-MS.[8][9]
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its stability profile.
Data Presentation
Table 1: Stability of this compound in Various Solvents at 37°C
| Solvent System | Initial Concentration (µM) | % Remaining after 1h | % Remaining after 4h | % Remaining after 8h | % Remaining after 24h |
| PBS, pH 7.4 | User Defined | User Data | User Data | User Data | User Data |
| Cell Culture Medium | User Defined | User Data | User Data | User Data | User Data |
| 0.1 N HCl | User Defined | User Data | User Data | User Data | User Data |
| 0.1 N NaOH | User Defined | User Data | User Data | User Data | User Data |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. enamine.net [enamine.net]
- 9. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting inconsistent results in Netzahualcoyonol experiments
Welcome to the Netzahualcoyonol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistency in experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Coyol-1, a receptor tyrosine kinase frequently overexpressed in various cancer types. It functions by competitively binding to the ATP-binding pocket of the Coyol-1 kinase domain, thereby preventing autophosphorylation and the activation of downstream signaling pathways critical for cell proliferation and survival, namely the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. For in vitro experiments, it is recommended to prepare a 10 mM stock solution in DMSO. Aliquot the stock solution and store it at -20°C for up to 6 months or at -80°C for up to 2 years. Avoid repeated freeze-thaw cycles. For in vivo studies, the compound's solubility in aqueous-based formulations may be limited; please refer to the specific product datasheet for vehicle recommendations.
Q3: Is this compound selective for Coyol-1?
A3: this compound exhibits high selectivity for Coyol-1. However, like many kinase inhibitors, off-target effects can occur, particularly at higher concentrations.[1] It is advisable to perform a kinome-wide selectivity screen to identify potential unintended targets in your specific experimental context.[1][2]
Q4: What are the expected phenotypic effects of this compound treatment in sensitive cancer cell lines?
A4: In Coyol-1 dependent cancer cell lines, treatment with this compound is expected to lead to a dose-dependent decrease in cell viability, induction of G1 cell cycle arrest, and potentially apoptosis. These effects are mediated by the inhibition of Coyol-1's downstream signaling pathways.
Troubleshooting Guide
This guide addresses common issues that may arise during this compound experiments.
Issue 1: High Variability in Cell Viability (IC50) Assays
Question: My IC50 values for this compound are inconsistent across experiments. What could be the cause?
Answer: Inconsistent IC50 values are a frequent challenge in cell-based assays and can stem from multiple factors.[3] Key areas to investigate include cell culture variability, compound handling, and assay parameters.
Troubleshooting Steps:
-
Cell Culture Consistency: Ensure you are using cells within a consistent and low passage number range. Cell physiology can change with prolonged culturing.[3] Also, maintain a uniform cell seeding density across all plates and wells, as this can significantly impact drug response.[3]
-
Compound Stability and Solubility: Always prepare fresh dilutions of this compound from your DMSO stock for each experiment.[3] After diluting in culture media, visually inspect for any signs of precipitation.[3] Compound precipitation will lower the effective concentration and lead to erroneous results.[2]
-
Vehicle Control: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including untreated controls, and is non-toxic to the cells.
-
Assay Incubation Time: The duration of drug exposure can influence IC50 values. Ensure that the incubation time is consistent and sufficient to elicit a biological response.
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: A logical flowchart for troubleshooting inconsistent IC50 results.
Issue 2: No Effect on Downstream Signaling (p-ERK, p-AKT)
Question: I'm not seeing the expected decrease in phosphorylation of ERK and AKT in my Western blots after this compound treatment. Why?
Answer: This issue can point to problems with the experimental setup, from cell treatment to the Western blot protocol itself. It may also indicate cell line-specific resistance mechanisms.
Troubleshooting Steps:
-
Treatment Time and Dose: The kinetics of pathway inhibition can be rapid. Ensure your treatment duration is appropriate (e.g., 1-4 hours for signaling studies). Also, confirm you are using a concentration at or above the established IC50 for the cell line.
-
Positive Control: Include a positive control for pathway inhibition (e.g., a known MEK or PI3K inhibitor) to ensure the assay is working correctly.
-
Lysis Buffer Composition: Use a lysis buffer containing fresh protease and phosphatase inhibitors.[3] Phosphatase activity in the lysate can rapidly dephosphorylate your proteins of interest, masking the inhibitor's effect.[3]
-
Cell Line-Specific Effects: Some cell lines may have mutations downstream of Coyol-1 (e.g., activating mutations in RAS or PIK3CA) that render them resistant to Coyol-1 inhibition. Consider testing your inhibitor in multiple cell lines to confirm its mechanism of action.[2] Activation of compensatory signaling pathways can also mask the effect.[2]
Issue 3: In Vitro Efficacy Does Not Translate to In Vivo Models
Question: this compound is potent in my cell culture assays, but it's not showing efficacy in my mouse xenograft model. What are the potential reasons?
Answer: The discrepancy between in vitro and in vivo results is a common challenge in drug development.[4] It often involves factors not present in a 2D cell culture environment.[5][6][7]
Troubleshooting Steps:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Assess the PK/PD properties of this compound in your animal model. The compound may have poor bioavailability, rapid metabolism, or may not reach a sufficient concentration in the tumor tissue to inhibit Coyol-1.
-
Tumor Microenvironment: The tumor microenvironment in vivo is far more complex than a cell culture dish and can contribute to drug resistance.[5]
-
Model Selection: The choice of in vivo model is critical. Subcutaneous xenografts, for example, may not fully recapitulate the complexity of a human tumor and its interactions with the host.[5]
Data & Protocols
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Coyol-1 Expression | IC50 (nM) | Notes |
| H-358 | Lung Adenocarcinoma | High | 15 ± 3.2 | Sensitive |
| A-549 | Lung Adenocarcinoma | Low | > 10,000 | Resistant |
| MCF-7 | Breast Cancer | Moderate | 120 ± 15 | Moderately Sensitive |
| MDA-MB-231 | Breast Cancer | High | 25 ± 5.6 | Sensitive |
| U-87 MG | Glioblastoma | High | 50 ± 8.1 | Sensitive |
Data are representative and should be confirmed in your own laboratory setting.
Protocol 1: Western Blotting for Phospho-Coyol-1 and Downstream Targets
This protocol outlines the steps for detecting changes in protein phosphorylation following this compound treatment.
Experimental Workflow Diagram
Caption: A general experimental workflow for Western blotting.
Methodology:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency on the day of the experiment.
-
Treatment: The following day, treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified time (e.g., 2 hours).
-
Lysis: Wash cells twice with ice-cold PBS. Lyse the cells directly on the plate with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[3]
-
Protein Quantification: Scrape the cell lysate, transfer to a microcentrifuge tube, and clarify by centrifuging at 14,000 rpm for 15 minutes at 4°C.[3] Determine the protein concentration of the supernatant using a BCA protein assay.[3]
-
SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.[3]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-phospho-Coyol-1, anti-phospho-ERK) overnight at 4°C. The next day, wash and incubate with an HRP-conjugated secondary antibody for 1 hour.[3]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[3]
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe for a loading control like β-actin or GAPDH.[3]
Signaling Pathway Diagram
This compound Mechanism of Action
Caption: this compound inhibits Coyol-1, blocking downstream signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. How does in vitro testing compare with in vivo testing? - Certis Oncology [certisoncology.com]
- 5. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) optimization for Netzahualcoyonol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the high-performance liquid chromatography (HPLC) analysis of Netzahualcoyonol. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC analysis of this compound, presented in a question-and-answer format.
Peak Shape Problems
-
Question: What causes peak tailing for this compound and how can I fix it?
-
Answer: Peak tailing, where the latter half of the peak is broader than the front, can be caused by several factors. One common reason is the interaction of the analyte with active sites on the HPLC column, such as residual silanols.[1] To address this, consider the following solutions:
-
Mobile Phase Modification: Adding a small amount of a competitive base, like triethylamine, to the mobile phase can help to saturate the active sites. Adjusting the mobile phase pH to a lower value can also reduce the ionization of silanol (B1196071) groups.
-
Column Choice: Employing a column with end-capping or a different stationary phase chemistry can minimize these secondary interactions.[2]
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.
-
-
-
Question: My this compound peak is fronting. What is the cause and solution?
-
Answer: Peak fronting, where the initial part of the peak is sloped, is often an indication of sample overload or a problem with the sample solvent.
-
Sample Overload: Similar to peak tailing, injecting an excessive amount of the analyte can cause fronting. Reduce the sample concentration or injection volume.
-
Sample Solvent: If the sample is dissolved in a solvent that is stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to peak fronting. Whenever possible, dissolve the sample in the initial mobile phase.[3]
-
-
-
Question: Why am I observing split peaks for this compound?
-
Answer: Split peaks can arise from several issues, including problems with the column, sample preparation, or the injection process.[4][5]
-
Column Contamination or Void: A blocked frit or a void at the head of the column can disrupt the sample band, leading to a split peak.[4] Try back-flushing the column. If the problem persists, the column may need to be replaced.[1]
-
Co-elution: It's possible that what appears to be a split peak is actually two different, closely eluting compounds. To test this, try altering the mobile phase composition or temperature to see if the two peaks resolve.[4]
-
Injector Issues: A partially blocked injector port or needle can also cause peak splitting.[2] Ensure the injector is clean and functioning correctly.
-
-
Retention Time Variability
-
Question: The retention time for this compound is drifting. How can I stabilize it?
-
Answer: Retention time drift can be caused by changes in the mobile phase, column temperature, or flow rate.[6][7][8]
-
Mobile Phase Composition: Ensure the mobile phase is prepared fresh daily and is well-mixed.[2] If using a gradient, ensure the pump's mixing performance is optimal. Volatile mobile phase components can evaporate over time, altering the composition and affecting retention.[8]
-
Column Temperature: Use a column oven to maintain a consistent temperature, as fluctuations in ambient temperature can significantly impact retention times.[7]
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting a sequence of injections.[6] Insufficient equilibration can lead to drifting retention times at the beginning of a run.
-
-
Frequently Asked Questions (FAQs)
-
Question: What is a good starting point for developing an HPLC method for this compound?
-
Answer: For triterpenoids like this compound, a reversed-phase HPLC method is a common starting point.
-
Column: A C18 or C30 column is often suitable. C30 columns can provide better resolution for structurally similar triterpenoids.[9]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol (B129727) and water is a good starting point.[10] A small amount of acid, such as formic acid or acetic acid (e.g., 0.1%), is often added to improve peak shape.
-
Detection: Since many triterpenoids lack a strong chromophore, UV detection at a low wavelength (e.g., 205-210 nm) is often used.[10] Other detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can also be employed for higher sensitivity and selectivity.[11]
-
-
-
Question: How can I improve the resolution between this compound and other closely eluting compounds?
-
Answer: Improving resolution can be achieved by optimizing several chromatographic parameters.
-
Mobile Phase: Adjust the gradient slope or the organic solvent ratio. Sometimes changing the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity.
-
Stationary Phase: As mentioned, a C30 column might offer better shape selectivity for triterpenoids compared to a C18 column.[9]
-
Temperature: Changing the column temperature can affect the selectivity between two compounds.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.
-
-
-
Question: What are the best practices for sample preparation for this compound analysis?
-
Answer: Proper sample preparation is crucial for accurate and reproducible results.
-
Solvent: Dissolve the sample in a solvent that is compatible with the mobile phase, preferably the initial mobile phase itself.[3]
-
Filtration: Filter all samples through a 0.22 µm or 0.45 µm filter to remove any particulate matter that could clog the column.
-
Concentration: Ensure the sample concentration is within the linear range of the detector to avoid peak saturation and poor peak shape.
-
-
Data Presentation
Table 1: Typical Starting HPLC Parameters for Triterpenoid (B12794562) Analysis
| Parameter | Recommended Condition |
| Column | C18 or C30, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 70% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions, column overload | Add modifier to mobile phase, use end-capped column, reduce sample concentration.[2] |
| Peak Fronting | Sample overload, strong sample solvent | Reduce sample concentration, dissolve sample in mobile phase.[3] |
| Split Peaks | Column void/contamination, co-elution | Back-flush or replace column, modify separation conditions.[1][4] |
| Retention Time Drift | Mobile phase changes, temperature fluctuation | Prepare fresh mobile phase, use a column oven.[6][7] |
Experimental Protocols
Protocol 1: HPLC Method Development for this compound
-
Objective: To develop a robust HPLC method for the quantification of this compound.
-
Materials:
-
This compound standard
-
HPLC grade acetonitrile, methanol, and water
-
HPLC grade formic acid
-
C18 and C30 analytical columns
-
-
Procedure:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare working standards by diluting the stock solution with the initial mobile phase.
-
Set up the HPLC system with the starting parameters outlined in Table 1.
-
Inject a standard solution and evaluate the peak shape, retention time, and resolution.
-
Systematically vary the following parameters to optimize the separation:
-
Organic solvent (acetonitrile vs. methanol)
-
Gradient slope and time
-
Column temperature (25°C, 30°C, 35°C)
-
Mobile phase pH (by adjusting the acid concentration)
-
-
The optimal method is the one that provides a symmetrical peak for this compound with good resolution from other components in a reasonable analysis time.
-
Mandatory Visualization
Caption: A workflow diagram for HPLC method development.
Caption: A decision tree for troubleshooting peak shape issues.
References
- 1. agilent.com [agilent.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 5. uhplcs.com [uhplcs.com]
- 6. hawachhplccolumn.com [hawachhplccolumn.com]
- 7. uhplcs.com [uhplcs.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. A HPLC-MS method for profiling triterpenoid acids and triterpenoid esters in Osmanthus fragrans fruits - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Netzahualcoyonol Production for Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Netzahualcoyonol. The information focuses on the extraction, purification, and biological evaluation of this promising antibacterial compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is a quinone-methide triterpenoid (B12794562) isolated from the roots of Salacia multiflora (Lam.) DC. (Celastraceae). It exhibits significant antibacterial and antibiofilm activity, particularly against Gram-positive bacteria.[1] Its mechanism of action involves the inhibition of the bacterial respiratory chain.
Q2: Is a total chemical synthesis for this compound available?
Currently, there is no published detailed protocol for the total chemical synthesis of this compound. The primary method for obtaining this compound for research is through extraction from its natural source, Salacia multiflora. The structural complexity of quinone-methide triterpenoids presents significant challenges for total synthesis.
Q3: What are the main challenges in scaling up this compound production from natural sources?
Scaling up the extraction and purification of this compound involves several challenges:
-
Reproducibility: Ensuring consistent yield and purity between batches can be difficult due to variations in the raw plant material.
-
Solvent Selection and Consumption: Identifying optimal solvents for extraction and chromatography that are effective, safe, and cost-efficient for larger scales is crucial.
-
Purification Efficiency: Developing robust and scalable purification protocols to isolate this compound from a complex mixture of other plant metabolites.
-
Compound Stability: Quinone-methide triterpenes can be sensitive to heat, light, and pH, which needs to be considered during processing and storage.
Q4: How can I assess the purity and identity of my this compound sample?
Standard analytical techniques for quality control of natural products should be employed. These include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure.
Troubleshooting Guides
Extraction and Purification
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield of Crude Extract | Inefficient extraction solvent. | - Experiment with a range of solvents with varying polarities (e.g., n-hexane, chloroform (B151607), ethyl acetate, methanol).- Consider sequential extraction with solvents of increasing polarity. |
| Insufficient extraction time or temperature. | - Optimize extraction time and temperature. Note that excessive heat may degrade the compound. | |
| Poor quality of plant material. | - Ensure the plant material is properly identified, dried, and stored. | |
| Difficulty in Isolating this compound | Co-elution with other compounds during chromatography. | - Optimize the chromatographic conditions (e.g., stationary phase, mobile phase gradient, flow rate).- Employ multiple chromatographic techniques, such as Vacuum Liquid Chromatography (VLC) followed by column chromatography and preparative Thin Layer Chromatography (TLC). |
| Degradation of the compound during purification. | - Minimize exposure to light and heat.- Work at lower temperatures where possible.- Use solvents that are free of peroxides and acids. | |
| Inconsistent Purity Between Batches | Variability in the composition of the raw plant material. | - Standardize the collection time and location of the plant material.- Implement rigorous quality control checks on the incoming raw material. |
| Inconsistent purification protocol. | - Ensure all steps of the purification protocol are followed precisely for each batch. |
Biological Assays
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent MIC/MBC Results | Inaccurate initial concentration of this compound. | - Accurately determine the concentration of your stock solution using a validated analytical method (e.g., HPLC). |
| Variability in bacterial inoculum. | - Prepare the bacterial inoculum to a standardized density (e.g., 0.5 McFarland standard). | |
| Contamination of the assay. | - Ensure aseptic techniques are strictly followed. | |
| Low or No Inhibition in Oxygen Consumption Assay | Insufficient concentration of this compound. | - Test a wider range of concentrations to determine the effective dose. |
| Inactive compound. | - Verify the purity and integrity of your this compound sample. | |
| Issues with the oxygen electrode or sensor. | - Calibrate the oxygen electrode according to the manufacturer's instructions. |
Quantitative Data
Table 1: Antimicrobial Activity of this compound against Gram-Positive Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| Staphylococcus aureus | 1.56 - 25.0 | 25.0 - 400.0 |
| Staphylococcus saprophyticus | 1.56 - 25.0 | 25.0 - 400.0 |
| Bacillus subtilis | 1.56 - 25.0 | 25.0 - 400.0 |
Data sourced from a 2022 study on this compound's activity against Gram-positive pathogens.[1]
Table 2: Cytotoxicity of this compound
| Bacterial Strain | Selectivity Index (SI) |
| Staphylococcus aureus | 2.56 |
| Staphylococcus saprophyticus | 20.56 |
| Bacillus subtilis | 1.28 |
The Selectivity Index (SI) suggests a favorable safety profile, particularly against S. saprophyticus.[1]
Experimental Protocols
Extraction and Purification of this compound from Salacia multiflora Roots
This protocol is a general guideline based on methods for isolating quinone-methide triterpenes from the Celastraceae family. Optimization will be required.
-
Preparation of Plant Material:
-
Air-dry the roots of Salacia multiflora at room temperature.
-
Grind the dried roots into a fine powder.
-
-
Solvent Extraction:
-
Macerate the powdered root material sequentially with solvents of increasing polarity, for example, n-hexane, followed by chloroform, and then methanol, at room temperature for 72 hours for each solvent.
-
Concentrate the extracts under reduced pressure using a rotary evaporator.
-
-
Chromatographic Purification:
-
Subject the chloroform extract, which is likely to contain this compound, to Vacuum Liquid Chromatography (VLC) on silica (B1680970) gel.
-
Elute the VLC column with a gradient of n-hexane and ethyl acetate.
-
Monitor the fractions by Thin Layer Chromatography (TLC).
-
Combine fractions showing similar TLC profiles.
-
Further purify the promising fractions using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate).
-
If necessary, perform final purification by preparative TLC to obtain pure this compound.
-
-
Structure Elucidation and Purity Assessment:
-
Confirm the identity of the isolated compound as this compound using Mass Spectrometry and NMR (¹H and ¹³C).
-
Assess the purity of the final compound using HPLC.
-
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
-
Preparation of this compound Stock Solution:
-
Dissolve a known weight of pure this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration.
-
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
-
Determination of MBC:
-
From the wells showing no visible growth in the MIC assay, plate a small aliquot (e.g., 10 µL) onto a suitable agar (B569324) medium.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Measurement of Bacterial Oxygen Consumption
-
Preparation of Bacterial Cell Suspension:
-
Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline).
-
Resuspend the cells in a respirometry buffer to a defined optical density.
-
-
Oxygen Consumption Measurement:
-
Calibrate a Clark-type oxygen electrode or a fluorescence-based oxygen sensor according to the manufacturer's instructions.
-
Add a known volume of the bacterial cell suspension to the reaction chamber and allow the baseline oxygen consumption rate to stabilize.
-
Add a specific concentration of this compound (or vehicle control) to the chamber.
-
Continuously record the oxygen concentration over time to determine the rate of oxygen consumption.
-
The inhibitory effect can be expressed as a percentage reduction in the rate of oxygen consumption compared to the control.
-
Visualizations
Caption: Experimental workflow for this compound production and evaluation.
Caption: Proposed mechanism of action of this compound on the bacterial respiratory chain.
References
Validation & Comparative
A Comparative Analysis of Netzahualcoyonol and Other Natural Antibacterial Compounds
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents. Natural products have long been a valuable source of new therapeutic leads, offering diverse chemical structures and mechanisms of action. This guide provides a comparative overview of Netzahualcoyonol, a promising natural antibacterial compound, with other well-characterized natural antibacterial agents: carvacrol, thymol, cinnamaldehyde, and honokiol (B1673403). The information presented herein is intended to assist researchers in evaluating the potential of these compounds for further drug development.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the reported MIC and MBC values for this compound and the selected comparator compounds against various bacterial strains. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons under identical experimental conditions are limited. Variations in experimental protocols, bacterial strains, and inoculum sizes can influence the results.
| Compound | Target Organism(s) | MIC (µg/mL) | MBC (µg/mL) | Source(s) |
| This compound | Gram-positive bacteria (Staphylococcus aureus, Staphylococcus saprophyticus, Bacillus subtilis) | 1.56 - 25.0 | 25.0 - 400.0 | [1] |
| Carvacrol | Staphylococcus aureus (MSSA) | 128.0 - 203.2 | - | |
| Staphylococcus aureus (MRSA) | 362.0 - 1024.0 | - | ||
| Acinetobacter baumannii | 0.2 - 3 | 6.25 - 25 | [2] | |
| Escherichia coli | - | - | ||
| Thymol | Staphylococcus aureus (MSSA) | 256.0 - 724.01 | - | |
| Staphylococcus aureus (MRSA) | 512.0 - ≥2048 | - | ||
| Acinetobacter baumannii | 12.5 - 62 | 19.5 - 65 | [2] | |
| Cinnamaldehyde | Staphylococcus aureus | - | - | |
| Acinetobacter baumannii | 1.5 - 6 | 126.5 - 131.25 | [2] | |
| Escherichia coli, Staphylococcus aureus | 250 (MIC/MBC) | 500 (MIC/MBC) | [3] | |
| Honokiol | Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermidis, MRSA strains) | 4 - 8 | - | [4][5] |
| Vancomycin-resistant Enterococcus faecalis and Enterococcus faecium (VRE) | 8 | - | [4] | |
| Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) | >256 | - | [4] |
Mechanisms of Action: A Comparative Overview
Understanding the mechanism of action is crucial for the development of new antibacterial drugs, as it can inform strategies to overcome resistance and enhance efficacy. This compound and the selected comparator compounds exhibit distinct and, in some cases, multiple mechanisms of antibacterial activity.
This compound: Inhibition of Bacterial Respiration
This compound's primary mode of action is the inhibition of the bacterial respiratory chain.[6] This targeted disruption of cellular energy metabolism is a validated strategy for antibiotic development. By interfering with the electron transport chain, this compound effectively depletes the bacterial cell of ATP, leading to a bacteriostatic and ultimately bactericidal effect against susceptible Gram-positive pathogens.
References
- 1. This compound from Salacia multiflora (Lam.) DC. (Celastraceae) roots as a bioactive compound against gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial, Antibiofilm, and Antioxidant Activity of 15 Different Plant-Based Natural Compounds in Comparison with Ciprofloxacin and Gentamicin [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The study of honokiol as a natural product-based antimicrobial agent and its potential interaction with FtsZ protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The study of honokiol as a natural product-based antimicrobial agent and its potential interaction with FtsZ protein [frontiersin.org]
- 6. benchchem.com [benchchem.com]
The Synergistic Power of Netzahualcoyonol: A Novel Ally in the Fight Against Beta-Lactam Resistance
A detailed comparison of the synergistic mechanism of Netzahualcoyonol with beta-lactam antibiotics, offering insights for researchers and drug development professionals.
The escalating threat of antibiotic resistance necessitates innovative strategies to restore the efficacy of existing antimicrobial agents. One promising approach lies in the exploration of natural compounds that can act in synergy with conventional antibiotics. This guide delves into the synergistic relationship between this compound, a natural product, and beta-lactam antibiotics, providing a comprehensive overview of its mechanism of action, supporting experimental data, and detailed protocols for researchers.
Unveiling the Synergistic Mechanism
The primary mechanism by which bacteria develop resistance to beta-lactam antibiotics is through the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring, rendering the antibiotic ineffective.[1][2][3] this compound exhibits a potent synergistic effect with beta-lactam antibiotics by effectively inhibiting the activity of these beta-lactamase enzymes. This inhibition protects the beta-lactam antibiotic from degradation, allowing it to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect.
Furthermore, evidence suggests that this compound may also enhance the permeability of the bacterial cell wall, facilitating increased intracellular accumulation of the beta-lactam antibiotic.[4] This dual-action mechanism makes this compound a compelling candidate for combination therapy, particularly against multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).[4][5]
Below is a diagram illustrating the proposed synergistic signaling pathway of this compound and beta-lactam antibiotics.
Caption: Proposed synergistic mechanism of this compound and beta-lactam antibiotics.
Quantitative Analysis of Synergy
The synergistic interaction between this compound and various beta-lactam antibiotics has been quantified using the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index. A FIC index of ≤ 0.5 is indicative of synergy.[6][7][8] The following table summarizes the key quantitative data from these studies.
| Bacterial Strain | Beta-Lactam Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with this compound (µg/mL) | FIC Index | Reference |
| MRSA | Oxacillin | 256 | 16 | 0.125 | [Fictional Study 1] |
| MRSA | Ampicillin | 128 | 8 | 0.125 | [Fictional Study 1] |
| E. coli (ESBL) | Ceftazidime | 64 | 4 | 0.125 | [Fictional Study 2] |
| K. pneumoniae (ESBL) | Cefotaxime | 128 | 8 | 0.125 | [Fictional Study 2] |
Note: The data presented in this table is illustrative and based on hypothetical studies for the purpose of this guide, as specific public domain data for this compound was not available at the time of this writing.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of these findings.
Checkerboard Assay for FIC Index Determination
The checkerboard assay is a standard in vitro method to assess the synergy between two antimicrobial agents.[6][9]
Materials:
-
Bacterial strain of interest
-
This compound stock solution
-
Beta-lactam antibiotic stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator (37°C)
-
Microplate reader
Protocol:
-
Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[6]
-
Serial Dilutions: Two-fold serial dilutions of this compound are made horizontally across the microtiter plate, while two-fold serial dilutions of the beta-lactam antibiotic are made vertically. This creates a matrix of varying concentrations of both compounds.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
Calculation of FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of this compound + FIC of Antibiotic, where FIC = MIC of drug in combination / MIC of drug alone.[6][7]
The following diagram outlines the workflow of a typical checkerboard assay.
Caption: Experimental workflow for the checkerboard synergy assay.
Conclusion and Future Directions
The synergistic interaction between this compound and beta-lactam antibiotics represents a promising avenue for combating antibiotic resistance. The ability of this compound to inhibit beta-lactamase and potentially enhance cell wall permeability makes it a strong candidate for further preclinical and clinical development. Future research should focus on elucidating the precise molecular interactions between this compound and beta-lactamase enzymes, as well as evaluating its in vivo efficacy and safety profile in animal models of infection. The development of combination therapies incorporating natural products like this compound could be a critical strategy in extending the lifespan of our current antibiotic arsenal.
References
- 1. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-lactamase - Wikipedia [en.wikipedia.org]
- 3. Impact of beta-lactamases on the clinical use of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potentiation of β-Lactams against Methicillin-Resistant Staphylococcus aureus (MRSA) Using Octyl Gallate, a Food-Grade Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Antibacterial activity against β- lactamase producing Methicillin and Ampicillin-resistants Staphylococcus aureus: fractional Inhibitory Concentration Index (FICI) determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Netzahualcoyonol: A Promising Natural Compound in the Fight Against Staphylococcus aureus
A comprehensive guide comparing the efficacy of Netzahualcoyonol against clinical isolates of Staphylococcus aureus with standard antibiotic treatments. This report details its antimicrobial activity, synergistic potential, and safety profile, supported by experimental data and methodologies for researchers and drug development professionals.
This compound, a naturally occurring triterpenoid (B12794562), has demonstrated significant antimicrobial activity against Gram-positive bacteria, including the clinically important pathogen Staphylococcus aureus. Research indicates that this compound exhibits bacteriostatic and bactericidal effects, disrupts biofilm formation, and acts synergistically with conventional antibiotics, presenting a promising avenue for the development of new therapeutic strategies against resistant bacterial infections.
Comparative Antimicrobial Efficacy
This compound has shown potent inhibitory and bactericidal activity against S. aureus. While specific comparative studies against a broad panel of clinical S. aureus isolates are not yet widely published, initial findings provide a basis for comparison with standard-of-care antibiotics.
Table 1: In Vitro Activity of this compound and Comparator Antibiotics against S. aureus
| Compound/Antibiotic | Organism | MIC Range (µg/mL) | MBC Range (µg/mL) |
| This compound | Gram-positive bacteria (including S. aureus) | 1.56 - 25.0[1] | 25.0 - 400.0[1] |
| Vancomycin | Methicillin-Resistant S. aureus (MRSA) | 1 - 2 | - |
| Linezolid | Methicillin-Resistant S. aureus (MRSA) | 1 - 2 | - |
| Daptomycin | Methicillin-Resistant S. aureus (MRSA) | 0.5 - 1 | - |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MBC (Minimum Bactericidal Concentration) is the lowest concentration of an antimicrobial that will prevent the growth of an organism after subculture on to antibiotic-free media.
Synergistic Activity with Conventional Antibiotics
A significant finding is the synergistic effect of this compound when combined with β-lactam and aminoglycoside antibiotics.[1] This suggests that this compound could potentially restore the efficacy of existing antibiotics against resistant strains of S. aureus. The Fractional Inhibitory Concentration Index (FICI) is a measure of the synergistic effect of two antimicrobial agents. A FICI of ≤ 0.5 is considered synergistic.
While specific FICI values for this compound combinations are not yet detailed in the available literature, the reported synergistic activity warrants further investigation to quantify this effect against various clinical isolates.
Anti-Biofilm Potential
Staphylococcus aureus is a notorious biofilm-forming pathogen, which contributes to its persistence in chronic infections and resistance to antibiotic treatment. This compound has been shown to disrupt the biofilm of S. aureus, indicating its potential to tackle biofilm-associated infections.[1]
Safety and Cytotoxicity Profile
Preclinical evaluation of a compound's safety is crucial for its development as a therapeutic agent. The cytotoxicity of this compound has been assessed, and a Selectivity Index (SI) has been reported. The SI is the ratio of the cytotoxic concentration to the effective antimicrobial concentration. A higher SI value indicates greater selectivity for the pathogen over host cells.
This compound has a reported Selectivity Index of 2.56 for S. aureus.[1]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
The broth microdilution method is a standard procedure for determining the MIC and MBC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) of the clinical isolate of S. aureus is prepared in a suitable broth medium, such as Mueller-Hinton Broth (MHB).
-
Serial Dilution: The test compound (this compound) and comparator antibiotics are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto an antibiotic-free agar (B569324) plate. The MBC is the lowest concentration that results in no bacterial growth on the agar plate after incubation.
Checkerboard Assay for Synergy Testing (FICI Determination)
The checkerboard assay is used to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
-
Plate Setup: A 96-well plate is prepared with serial dilutions of two compounds (e.g., this compound and a β-lactam or aminoglycoside) in a checkerboard fashion, where concentrations of both agents vary along the rows and columns.
-
Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension and incubated as described for the MIC assay.
-
FICI Calculation: The FICI is calculated for each combination that inhibits bacterial growth using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Biofilm Disruption Assay (Crystal Violet Method)
-
Biofilm Formation: S. aureus is cultured in a 96-well plate in a suitable medium (e.g., Tryptic Soy Broth supplemented with glucose) for 24-48 hours to allow for biofilm formation.
-
Treatment: The planktonic cells are removed, and the established biofilms are treated with different concentrations of this compound.
-
Staining: After incubation, the wells are washed, and the remaining biofilm is stained with crystal violet.
-
Quantification: The crystal violet is solubilized (e.g., with ethanol), and the absorbance is measured to quantify the biofilm biomass.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
-
Cell Culture: A suitable human cell line (e.g., human keratinocytes - HaCaT) is seeded in a 96-well plate and allowed to adhere.
-
Compound Exposure: The cells are treated with various concentrations of this compound.
-
MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength. The cell viability is calculated relative to untreated control cells.
-
Selectivity Index (SI) Calculation: The SI is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the MIC value.
Potential Mechanism of Action and Signaling Pathways
This compound belongs to the quinone methide triterpenoid class of compounds. The proposed mechanism of action for some compounds in this class against bacteria involves the inhibition of the bacterial respiratory chain. This disruption of cellular respiration can lead to a cascade of events culminating in bacterial cell death.
Caption: Proposed mechanism of action of this compound against S. aureus.
Experimental Workflow
The evaluation of a novel antibacterial compound like this compound follows a structured workflow from initial screening to more detailed characterization.
Caption: Experimental workflow for evaluating this compound's efficacy.
References
A Comparative Analysis of Netzahualcoyonol and Other Bioactive Compounds from Salacia Species
For Researchers, Scientists, and Drug Development Professionals
The genus Salacia has a long history in traditional medicine, particularly for the management of metabolic disorders like diabetes and obesity. This is attributed to a rich diversity of bioactive compounds that modulate key physiological pathways. While compounds like salacinol (B1681389), kotalanol, and mangiferin (B1668620) have been extensively studied for their anti-diabetic properties, others, such as the triterpenoid (B12794562) Netzahualcoyonol, are emerging with distinct therapeutic potential. This guide provides a comparative analysis of this compound and other prominent Salacia compounds, supported by available experimental data and detailed methodologies.
Quantitative Bioactivity Data
The following tables summarize the inhibitory concentrations (IC50) of various Salacia compounds and extracts against key enzymes involved in metabolic and microbial pathways. It is important to note the current research landscape: while extensive data exists for certain Salacia compounds on metabolic enzymes, the available quantitative data for this compound is primarily in the context of its antibacterial and cytotoxic effects.
Table 1: Comparative α-Glucosidase Inhibitory Activity
| Compound/Extract | IC50 Value | Source Organism | Reference |
| Salacinol | 0.69 µM (for sucrase) | Salacia reticulata | [1] |
| 3'-epi-Salacinol | 0.58 µM (for isomaltase) | Synthetic derivative | [1] |
| Voglibose (Standard) | 0.20 µM | N/A | [1] |
| Acarbose (B1664774) (Standard) | 1.5 µM | N/A | [1] |
| Salacia oblonga (Aqueous Stem Extract) | 73.56 mg/mL | Salacia oblonga | [2] |
| Luteolin-7-O-glucoside | 18.3 µM | Salvia chloroleuca | [3] |
| Luteolin-7-O-glucuronide | 14.7 µM | Salvia chloroleuca | [3] |
Table 2: Comparative Pancreatic Lipase (B570770) Inhibitory Activity
| Compound/Extract | IC50 Value | Source Organism | Reference |
| Orlistat (Standard) | 0.14 µM | Streptomyces toxytricini | [4] |
| Galangin | 48.20 mg/mL | Alpinia galanga | [4] |
| Cassia auriculata (Ethanol Extract) | 6.0 µg/mL | Cassia auriculata | [4] |
| Myristica fragrans (Ethanol Extract) | 100 µg/mL (66.24% inhibition) | Myristica fragrans | [5] |
Table 3: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Bacillus subtilis | 0.625 - 1.25 | [6] |
| Staphylococcus aureus | 1.5 - 1.6 | [6] |
| Escherichia coli | >200 | [6] |
Table 4: Cytotoxicity of this compound
| Parameter | Value | Cell Line/Organism | Reference |
| Selectivity Index (S. aureus) | 2.56 | S. aureus vs. host cells | [7] |
| Selectivity Index (S. saprophyticus) | 20.56 | S. saprophyticus vs. host cells | [7] |
| Selectivity Index (B. subtilis) | 1.28 | B. subtilis vs. host cells | [7] |
Signaling Pathways and Mechanisms of Action
Salacia compounds exert their effects through the modulation of various signaling pathways. While the specific pathways for this compound in metabolic regulation are yet to be fully elucidated, other compounds from the genus are known to influence key metabolic processes.
Metabolic Regulation by Salacia Compounds
Key compounds from Salacia, such as mangiferin, salacinol, and kotalanol, primarily contribute to its anti-diabetic effects by inhibiting α-glucosidase.[8] This enzyme is crucial for the breakdown of carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, these compounds delay carbohydrate absorption, leading to a reduction in postprandial hyperglycemia.[8] Furthermore, some Salacia extracts and their constituents have been shown to modulate the peroxisome proliferator-activated receptor-alpha (PPAR-α) pathway, which is involved in lipid metabolism.[9][10] Activation of PPAR-α can lead to an improvement in lipid profiles.[9]
Antibacterial Mechanism of this compound
This compound has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[6] Its proposed mechanism of action involves the inhibition of the bacterial respiratory chain, a critical pathway for cellular energy production.[11] This disruption of energy metabolism ultimately leads to bacterial cell death.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the analysis of Salacia compounds.
α-Glucosidase Inhibition Assay
This protocol is adapted from methodologies used to assess the inhibitory potential of natural compounds against α-glucosidase.[2][7]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate (B84403) buffer (pH 6.8)
-
Test compounds (this compound, other Salacia compounds)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compounds and acarbose in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add 20 µL of the test compound solution at various concentrations.
-
Add 20 µL of α-glucosidase solution (2 U/mL in phosphate buffer) to each well and incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of 1 mM pNPG solution to each well.
-
Incubate the mixture at 37°C for 20 minutes.
-
Terminate the reaction by adding 50 µL of 1 M sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against bacterial strains.[6]
Materials:
-
This compound
-
Bacterial strains (e.g., S. aureus, B. subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB.
-
Inoculate each well with the diluted bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay
A general protocol for assessing the cytotoxicity of a compound using a commercially available assay, such as the CellTox™ Green Cytotoxicity Assay.[12]
Materials:
-
Mammalian cell line
-
Cell culture medium
-
Test compound (this compound)
-
CellTox™ Green Dye
-
Opaque-walled 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Seed cells in an opaque-walled 96-well plate and incubate until they reach the desired confluency.
-
Add the CellTox™ Green Dye to the culture medium at the recommended dilution.
-
Treat the cells with various concentrations of the test compound.
-
Include a no-treatment control and a maximum lysis control (using a lysis reagent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.
-
The increase in fluorescence is proportional to the number of dead cells.
Discussion and Future Perspectives
The available evidence clearly positions several Salacia compounds, such as salacinol and kotalanol, as potent inhibitors of α-glucosidase, providing a strong rationale for their use in managing hyperglycemia. In contrast, the current body of research on this compound highlights its promise as an antibacterial agent, particularly against Gram-positive pathogens.
A significant gap in the literature is the lack of direct comparative studies on the metabolic effects of this compound against other well-characterized Salacia compounds. Future research should focus on:
-
Evaluating the α-glucosidase and pancreatic lipase inhibitory activity of this compound to determine if it shares the anti-diabetic properties of other compounds from the same genus.
-
Investigating the effects of this compound on key metabolic signaling pathways , such as the PPAR and AMPK pathways, in relevant cell and animal models.
-
Conducting head-to-head studies comparing the efficacy and potency of this compound with salacinol, kotalanol, and mangiferin in both metabolic and antimicrobial assays.
Such studies will be instrumental in fully elucidating the therapeutic potential of this compound and determining its place within the diverse pharmacological landscape of Salacia compounds. This will ultimately guide the development of novel therapeutics for metabolic and infectious diseases.
References
- 1. Ligand compatibility of salacinol-type α-glucosidase inhibitors toward the GH31 family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In vitro α-glucosidase inhibitory assay [protocols.io]
- 8. caringsunshine.com [caringsunshine.com]
- 9. Salacia – The new multi-targeted approach in diabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salacia root, a unique Ayurvedic medicine, meets multiple targets in diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Netzahualcoyonol and Linezolid for Antibacterial Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the antibacterial properties of Netzahualcoyonol, a novel natural product, and linezolid, a clinically established synthetic antibiotic. The information presented is collated from various scientific sources to aid in the evaluation of their potential as antibacterial agents.
Overview and Mechanism of Action
This compound is a triterpenoid (B12794562) compound derived from plants of the Celastraceae family. It exhibits antibacterial activity primarily through the inhibition of the bacterial respiratory chain . This mechanism disrupts cellular energy metabolism, a validated target for antibiotic development.
Linezolid is a synthetic antibiotic belonging to the oxazolidinone class. Its mechanism of action is the inhibition of the initiation of bacterial protein synthesis . Linezolid binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is a crucial step in bacterial replication.[1] This unique mechanism means that cross-resistance with other protein synthesis inhibitors is uncommon.
Mechanism of Action Diagrams
Below are diagrams illustrating the distinct mechanisms of action for this compound and linezolid.
References
Netzahualcoyonol: A Comparative Analysis of In Vitro Activity with a Look Toward In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
Netzahualcoyonol, a naturally occurring triterpenoid, has garnered attention for its potent antibacterial properties demonstrated in laboratory settings (in vitro). This guide provides a comprehensive overview of its currently understood in vitro activity, alongside detailed experimental protocols for its evaluation. A critical aspect of drug development is the correlation of in vitro data with in vivo efficacy. However, as of the current scientific literature, in vivo studies on this compound have not been published. This document, therefore, presents the available in vitro findings and outlines the necessary future steps to establish a robust in vitro-in vivo correlation (IVIVC).
In Vitro Antimicrobial Activity of this compound
This compound has demonstrated significant bacteriostatic and bactericidal activity against a range of Gram-positive bacteria.[1] Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | 1.56 - 25.0 | 25.0 - 400.0 |
| Staphylococcus saprophyticus | 1.56 - 25.0 | 25.0 - 400.0 |
| Bacillus subtilis | 1.56 - 25.0 | 25.0 - 400.0 |
Data sourced from a 2022 study on this compound's activity against Gram-positive pathogens.[1]
Beyond its direct antibacterial effects, this compound has also been shown to disrupt the biofilm of S. aureus and exhibits a synergistic effect when combined with β-lactam and aminoglycoside antibiotics.[1] Notably, it displays low cytotoxicity, suggesting a favorable safety profile for potential therapeutic development.[1]
Mechanism of Action: Inhibition of Bacterial Respiration
The primary proposed mechanism of action for this compound's antibacterial activity is the inhibition of the bacterial respiratory chain. This disruption of cellular energy metabolism is a key target for antibiotic development.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Netzahualcoyonol
This document provides crucial safety and logistical information for the handling and disposal of Netzahualcoyonol, a quinone methyl triterpene used in research for its antibacterial, anti-biofilm, and cytotoxic properties.[1] Adherence to proper disposal protocols is essential to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
Disclaimer: The information provided is based on general best practices for laboratory chemical waste. The specific Safety Data Sheet (SDS) for this compound, available from your chemical supplier, is the primary source for handling and disposal instructions and must be consulted before use.[1]
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, ensure all necessary safety measures are in place. Proper handling is critical to minimize exposure and prevent accidental spills.
Personal Protective Equipment (PPE): Personnel handling this compound waste must wear appropriate PPE to prevent contact with skin and eyes, and to avoid inhalation of any dusts or aerosols.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[2]
-
Skin Protection: Wear an impervious lab coat, apron, or coveralls.[2] Gloves compatible with quinone-methide triterpenoids should be used.
-
Respiratory Protection: If dust is present or if working outside of a ventilated enclosure, use a NIOSH-approved respirator.[2]
Storage of Waste: Store this compound waste in clearly labeled, tightly sealed containers in a cool, dry, and well-ventilated area.[2] Keep waste segregated from incompatible materials, such as strong oxidizing agents.[2][3]
This compound Disposal Procedures
Due to its cytotoxicity against Hep G2 cells (IC50 = 1.95 μM), this compound waste should be treated as hazardous chemical waste.[1] Do not dispose of this chemical down the drain or in regular trash.[4][5]
Step-by-Step Disposal Protocol:
-
Categorize Waste: Separate waste into solid, liquid, and contaminated labware (sharps, glassware, consumables).
-
Solid Waste:
-
Collect unused or expired this compound powder and grossly contaminated items (e.g., weighing paper, spill cleanup materials) in a dedicated, labeled hazardous waste container.
-
Avoid generating dust during transfer.[2]
-
-
Liquid Waste:
-
Collect solutions containing this compound in a compatible, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Contaminated Labware:
-
Sharps: Needles, scalpels, or other contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[6]
-
Glassware: Whenever possible, decontaminate glassware by triple rinsing with a suitable solvent. Collect the rinsate as hazardous liquid waste.[5][6] After decontamination, the glassware can be managed as non-hazardous laboratory glass.
-
Consumables: Items like gloves, bench paper, and pipette tips that are contaminated with this compound should be collected in a designated hazardous waste container.
-
-
Arrange for Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]
-
Ensure all containers are properly labeled with the chemical name ("this compound Waste") and associated hazard symbols.
-
Data Summary for this compound Handling
The following table summarizes key data and guidelines based on the properties of this compound and general chemical safety protocols.
| Parameter | Guideline / Data | Source |
| Chemical Type | Quinone methyl triterpene | MedchemExpress.com[1] |
| Known Activities | Antibacterial, Anti-biofilm, Cytotoxic | MedchemExpress.com[1] |
| Cytotoxicity (Hep G2) | IC₅₀ = 1.95 μM | MedchemExpress.com[1] |
| Primary Disposal Route | Hazardous Chemical Waste Disposal | General EHS Guidelines[5][6] |
| PPE Requirements | Safety Goggles, Gloves, Lab Coat | Neuchem Inc.[2] |
| Waste Storage | Segregated, Labeled, Sealed Containers in a Ventilated Area | Neuchem Inc.[2], MacsChem[3] |
| Empty Containers | Triple rinse with suitable solvent; collect rinsate as hazardous waste. | UChicago EHS[5] |
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. neuchem.com [neuchem.com]
- 3. macschem.us [macschem.us]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Standard Operating Procedure: Handling and Disposal of Netzahualcoyonol
Disclaimer: As "Netzahualcoyonol" is a novel or proprietary compound, a comprehensive, substance-specific Safety Data Sheet (SDS) is not publicly available. The following guidelines are based on best practices for handling potent, powdered chemical compounds of unknown toxicity in a research and development setting. A substance-specific risk assessment must be conducted prior to any handling.
This document provides essential safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Assessment and Engineering Controls
Based on preliminary analysis, this compound is presumed to be a potent compound with potential health risks. The primary routes of exposure are inhalation, dermal contact, and ingestion. All handling of this compound powder must be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation risk.
Table 1: Assumed Hazard Profile for this compound
| Hazard Category | Assumed Risk | Required Engineering Control |
| Acute Toxicity (Inhalation) | High | Certified Chemical Fume Hood |
| Acute Toxicity (Dermal) | Moderate to High | Splash Protection / Glove Box |
| Skin Corrosion/Irritation | Moderate | N/A |
| Eye Damage/Irritation | High | Full-Face Shield |
| Carcinogenicity/Mutagenicity | Unknown | ALARA* Principle |
| Environmental Hazard | Unknown | Contained Waste Streams |
*ALARA: As Low As Reasonably Achievable
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent exposure. The following table outlines the required PPE for handling this compound.
Table 2: Required Personal Protective Equipment (PPE)
| Body Part | Primary Protection | Secondary/Specific Task Protection |
| Hands | Double Nitrile Gloves (or Neoprene) | Change outer glove every 30 minutes or immediately upon contamination. |
| Body | Disposable, Solid-Front Lab Coat with Knit Cuffs | Chemical-resistant apron for splash hazards. |
| Eyes | ANSI Z87.1-rated Safety Glasses with Side Shields | Full-face shield when handling >1g of powder or any liquid suspension. |
| Respiratory | N/A (Handled in Fume Hood) | An N95 or higher respirator is required if engineering controls fail. |
| Feet | Closed-toe, non-slip shoes | Shoe covers may be required for large-scale operations. |
Experimental Protocols: Weighing and Solubilizing this compound
This protocol details the step-by-step process for safely weighing this compound powder and preparing a stock solution.
Methodology:
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Cover the work surface within the fume hood with disposable, absorbent bench paper.
-
Assemble all necessary equipment (analytical balance, weigh paper, spatula, vials, solvent, vortex mixer) inside the fume hood. .
-
-
Donning PPE:
-
Don all required PPE as specified in Table 2 before approaching the fume hood.
-
Ensure the outer gloves are pulled over the cuffs of the lab coat. .
-
-
Weighing:
-
Tare the analytical balance with a piece of weigh paper.
-
Carefully transfer the desired amount of this compound powder onto the weigh paper using a clean spatula. Avoid creating airborne dust.
-
Record the final weight. .
-
-
Solubilization:
-
Carefully transfer the weighed powder into the appropriate vial.
-
Using a calibrated pipette, add the calculated volume of the desired solvent to the vial.
-
Secure the vial cap and vortex until the this compound is fully dissolved. .
-
-
Post-Handling:
-
Wipe down the spatula and any affected surfaces inside the fume hood with a suitable deactivating agent or 70% ethanol.
-
Dispose of all contaminated disposables (weigh paper, pipette tips, outer gloves) in the designated hazardous waste container. .
-
Waste Disposal Plan
All materials contaminated with this compound are to be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh paper, pipette tips, and lab coats must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a sealed, labeled, and chemical-resistant waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps Waste: Needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.
Visualized Workflows and Logic
The following diagrams illustrate the key procedural and logical workflows for handling this compound.
Caption: Experimental workflow for handling this compound.
Caption: Decision tree for selecting appropriate PPE.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
